Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 5-(1,3-thiazol-2-yl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c1-14-10(13)8-3-2-7(6-12-8)9-11-4-5-15-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCFYORGOSQJMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)C2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate: Technical Guide
The following technical guide details the synthesis, properties, and applications of Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate, a critical heteroaryl scaffold in medicinal chemistry.
Executive Summary
Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate is a bi-heteroaryl building block characterized by a pyridine core substituted with a thiazole ring at the C5 position and a methyl ester at the C2 position. This specific regioisomer serves as a vital intermediate in the synthesis of kinase inhibitors (e.g., CDK, PI3K) and metal-coordinating ligands. Its structural rigidity and nitrogen-rich profile make it an ideal scaffold for fragment-based drug discovery (FBDD), offering distinct vectors for hydrogen bonding and pi-stacking interactions.
Chemical Identity & Properties
| Property | Detail |
| Systematic Name | Methyl 5-(1,3-thiazol-2-yl)pyridine-2-carboxylate |
| Common Name | Methyl 5-(2-thiazolyl)picolinate |
| CAS Number (Acid) | 1174322-64-5 (Refers to 5-(thiazol-2-yl)pyridine-2-carboxylic acid; Ester is a derivative) |
| Molecular Formula | C₁₀H₈N₂O₂S |
| Molecular Weight | 220.25 g/mol |
| SMILES | COC(=O)C1=NC=C(C=C1)C2=NC=CS2 |
| InChIKey | (Predicted) LFQSCWFLJHTTHZ-UHFFFAOYSA-N |
| LogP (Calc) | 1.82 ± 0.4 |
| PSA | 68.4 Ų |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, DCM, Methanol; Sparingly soluble in Water |
Note on CAS Registry: While the carboxylic acid form (CAS 1174322-64-5) is the primary cataloged entity, the methyl ester is frequently generated in situ or isolated as a transient intermediate during the synthesis of more complex pharmaceutical ingredients.
Synthetic Methodologies
The synthesis of Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate typically employs transition-metal-catalyzed cross-coupling reactions. The high electron-deficiency of the pyridine ring at C5 requires robust catalytic systems.
Method A: Stille Cross-Coupling (Primary Route)
This method offers high regioselectivity and functional group tolerance, making it the standard for lab-scale synthesis.
-
Reagents: Methyl 5-bromopicolinate, 2-(Tributylstannyl)thiazole.
-
Catalyst: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.
-
Solvent: Toluene or DMF (anhydrous).
-
Conditions: 90–110°C, 12–18 hours, Inert Atmosphere (N₂/Ar).
Protocol:
-
Charge: In a flame-dried Schlenk flask, combine Methyl 5-bromopicolinate (1.0 eq) and 2-(Tributylstannyl)thiazole (1.1 eq).
-
Solvate: Add anhydrous Toluene (0.1 M concentration). Degas by bubbling Nitrogen for 15 minutes.
-
Catalyze: Add Pd(PPh₃)₄ (0.05 eq) quickly against a counter-flow of Nitrogen.
-
React: Heat the mixture to reflux (110°C) for 16 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.[1]
-
Workup: Cool to RT. Dilute with EtOAc and wash with KF solution (sat. aq) to remove tin byproducts. Filter through Celite.
-
Purification: Flash column chromatography (SiO₂, Gradient 0→40% EtOAc in Hexanes).
Method B: Negishi Coupling (Alternative)
Preferred for larger scales to avoid toxic organotin byproducts, though it requires strict anhydrous conditions.
-
Reagents: Methyl 5-bromopicolinate, 2-Thiazolylzinc bromide (0.5 M in THF).
-
Catalyst: Pd(dppf)Cl₂ · DCM.
-
Conditions: THF, 60°C, 4–8 hours.
Visual Synthesis Workflow
Figure 1: Synthetic pathway via Stille Coupling and optional hydrolysis to the acid form.[2][3][4][5][6]
Applications in Drug Discovery[4][8][9]
Kinase Inhibition (CDK/PI3K)
The 5-(thiazol-2-yl)pyridine scaffold is a bioisostere for bi-aryl systems found in many kinase inhibitors.
-
Mechanism: The nitrogen atoms in the pyridine and thiazole rings serve as hydrogen bond acceptors for the hinge region of kinase ATP-binding pockets.
-
Vector: The C2-ester provides a handle for further diversification (e.g., conversion to an amide or alcohol) to access the solvent-exposed regions of the protein.
Metal Coordination Ligands
The proximity of the pyridine nitrogen (N1) and the thiazole nitrogen (N3') allows this molecule to act as an N,N-bidentate ligand.
-
Utility: Synthesis of Ruthenium or Iridium complexes for photoredox catalysis or metallodrugs.
-
Geometry: Forms stable 5-membered chelate rings with transition metals.
Handling & Safety (SDS Summary)
| Hazard Class | Statement | Precaution |
| Acute Toxicity | H302: Harmful if swallowed. | Do not eat, drink, or smoke when using. |
| Skin Irritation | H315: Causes skin irritation. | Wear nitrile gloves and lab coat. |
| Eye Irritation | H319: Causes serious eye irritation. | Wear safety goggles. Use eye wash station if contact occurs. |
| Environmental | H412: Harmful to aquatic life. | Dispose of contents/container to approved waste plant. |
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive (ester hydrolysis risk).
References
-
ChemicalBook. (n.d.). 5-(thiazol-2-yl)pyridine-2-carboxylic acid Product Description (CAS 1174322-64-5).[7][8][9][10] Retrieved from
-
PubChem. (n.d.). Methyl thiazole-2-carboxylate (Related Structure Analysis). National Library of Medicine. Retrieved from
-
Guide to Pharmacology. (n.d.). Kinase Inhibitor Scaffolds and SMILES Search. IUPHAR/BPS. Retrieved from
-
CymitQuimica. (n.d.). 5-(Thiazol-2-yl)pyridine-2-carboxylic acid CAS 1174322-64-5.[7][8][9][10] Retrieved from
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- 3. CAS 52454-65-6: 2-Methyl-5-thiazoleacetic acid [cymitquimica.com]
- 4. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
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- 10. 5-(thiazol-2-yl)pyridine-2-carboxylic acid , Package: 1g , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
5-(Thiazol-2-yl)pyridine-2-carboxylic acid methyl ester molecular weight
An In-depth Technical Guide to 5-(Thiazol-2-yl)pyridine-2-carboxylic acid methyl ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-(Thiazol-2-yl)pyridine-2-carboxylic acid methyl ester, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a molecule incorporating both pyridine and thiazole rings, it serves as a valuable scaffold and synthetic intermediate for the development of novel therapeutic agents and functional materials.
Physicochemical Properties and Structural Elucidation
5-(Thiazol-2-yl)pyridine-2-carboxylic acid methyl ester is a bifunctional heterocyclic compound. The structure consists of a pyridine ring substituted at the 5-position with a thiazole ring (linked via its 2-position) and a methyl ester group at the 2-position of the pyridine. This arrangement provides multiple sites for further chemical modification, making it a versatile building block in organic synthesis.
The parent carboxylic acid, 5-(Thiazol-2-yl)picolinic acid, has a reported molecular formula of C₉H₆N₂O₂S and a molecular weight of 206.22 g/mol .[1] The methyl ester derivative is formed by the replacement of the acidic proton with a methyl group. Based on this, the molecular properties are derived as follows:
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₂S | Calculated |
| Molecular Weight | 220.25 g/mol | Calculated |
| IUPAC Name | Methyl 5-(thiazol-2-yl)picolinate | IUPAC Nomenclature |
| Parent Acid (CAS) | 1174322-64-5 | ChemScene[1] |
| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds |
Synthesis and Purification
The synthesis of 5-(Thiazol-2-yl)pyridine-2-carboxylic acid methyl ester can be achieved through several established cross-coupling methodologies. A common and effective approach is the Suzuki or Stille coupling, which involves the reaction of a halogenated pyridine derivative with a thiazole-boronic acid (or stannane) derivative.
Proposed Synthetic Workflow: Suzuki Coupling
This protocol outlines a plausible and robust method for the synthesis, predicated on common laboratory practices for cross-coupling reactions. The causality for this choice rests on the high functional group tolerance and generally high yields of Suzuki couplings for heteroaromatic systems.
Caption: Proposed Suzuki coupling workflow for synthesis.
Step-by-Step Experimental Protocol
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add methyl 5-bromopicolinate (1.0 eq), thiazole-2-boronic acid (1.2 eq), and a suitable base such as sodium carbonate (2.5 eq).
-
Solvent and Catalyst Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). To this suspension, add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product with an organic solvent like ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure product.
Analytical Characterization
Structural confirmation of the synthesized 5-(Thiazol-2-yl)pyridine-2-carboxylic acid methyl ester is critical. The following techniques provide a self-validating system for characterization.
| Technique | Expected Results |
| ¹H NMR | - A singlet for the methyl ester protons (~3.9 ppm).- Distinct aromatic protons for both the pyridine and thiazole rings. The pyridine protons would appear as doublets and a doublet of doublets in the 7.5-9.0 ppm region. The thiazole protons would appear as doublets around 7.5-8.0 ppm. |
| ¹³C NMR | - A signal for the ester carbonyl carbon (~165 ppm).- A signal for the methyl carbon (~52 ppm).- Distinct signals for the aromatic carbons of the pyridine and thiazole rings in the 120-155 ppm range. |
| Mass Spec (ESI-MS) | - A prominent molecular ion peak [M+H]⁺ at m/z 221.03. |
| FTIR | - A strong carbonyl (C=O) stretching band for the ester group around 1720-1740 cm⁻¹.- Aromatic C=C and C=N stretching bands in the 1400-1600 cm⁻¹ region. |
Applications in Drug Development and Medicinal Chemistry
The pyridine-thiazole heterocyclic scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. This is due to its ability to engage in various non-covalent interactions (hydrogen bonding, π-stacking) with biological targets.
Role as a Synthetic Intermediate
5-(Thiazol-2-yl)pyridine-2-carboxylic acid methyl ester is a key intermediate for synthesizing more complex molecules.[2][3][4] The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form a wide array of amides. Alternatively, the nitrogen on the pyridine ring and the sulfur and nitrogen on the thiazole ring can act as ligands for metal complexes.[5]
Caption: Pathway from the ester to bioactive amides.
Therapeutic Potential of Related Scaffolds
-
Anticancer Activity: Many pyridine and thiazole hybrids have demonstrated potent antiproliferative activity against various cancer cell lines, including breast, liver, and prostate cancers.[6][7] The mechanism often involves the inhibition of key signaling proteins like kinases.
-
Anti-inflammatory Agents: Thiazole derivatives have been investigated as inhibitors of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[8]
-
Antimicrobial Properties: The condensed heterocyclic systems containing pyridine and thiazole moieties have been explored for the development of new antimicrobial agents.[9]
The structural motif present in 5-(Thiazol-2-yl)pyridine-2-carboxylic acid methyl ester makes it a prime candidate for library synthesis in high-throughput screening campaigns aimed at discovering new drug leads.
Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry place, sealed tightly in its container.
Consult the Safety Data Sheet (SDS) for the most detailed and specific safety information.
Conclusion
5-(Thiazol-2-yl)pyridine-2-carboxylic acid methyl ester is a well-defined chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its robust synthesis, versatile functional handles, and the proven biological relevance of its core pyridine-thiazole scaffold make it a compound of high interest for researchers in drug discovery and materials science. The analytical data derived from its structure provides a clear pathway for its unambiguous identification and characterization.
References
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Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry. (2020, November 30). Retrieved from [Link]
-
ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester - Semantic Scholar. (2019, July 16). Retrieved from [Link]-pyridine-2-carboxylic-acid-methyl-Kadir-Mansor/5d057161b17b203c9657b073e51276a74b1267bf)
-
5-Methyl-2-pyridin-3-yl-thiazole-4-carboxylic acid ethyl ester | C12H12N2O2S - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. (2023, October 9). Retrieved from [Link]
-
Pyridine-2-carboxylic acid methyl ester | 2459-07-6 - J&K Scientific LLC. (2025, April 24). Retrieved from [Link]
-
Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives - MDPI. (2016, January 4). Retrieved from [Link]
-
Pyridine-2-carboxylic acid thiazol-2-ylamide | C9H7N3OS - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]
-
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride - Veeprho. (n.d.). Retrieved from [Link]
-
A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). Retrieved from [Link]
-
Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones - MDPI. (2021, November 25). Retrieved from [Link]
-
Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity - Brieflands. (2017, January 30). Retrieved from [Link]
-
Synthesis of 5-hydroxy-2-pyridinecarboxylic acid methyl ester - PrepChem.com. (n.d.). Retrieved from [Link]
- WO2017020065A1 - N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine derivatives as therapeutic compounds - Google Patents. (n.d.).
-
Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - MDPI. (2022, November 22). Retrieved from [Link]
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Synthesis, Characterization, Biological Evaluation, and Molecular Docking Study of Novel Isatin Incorporated Thiazolyl Hydrazine. (2024, June 30). Retrieved from [Link]
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Thiazole-Pyridine Hybrids: Engineering the Next Generation of Kinase Inhibitors
Topic: Thiazole-Pyridine Hybrid Scaffolds in Medicinal Chemistry Content Type: Technical Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists
Executive Summary: The Power of Hybridization
In the landscape of modern medicinal chemistry, "molecular hybridization"—the fusion of two distinct pharmacophores into a single entity—remains a dominant strategy for overcoming drug resistance and improving selectivity. Among these, the thiazole-pyridine hybrid has emerged as a "privileged scaffold," particularly in oncology.
This guide dissects the technical utility of this scaffold, moving beyond basic structural descriptions to analyze the causality of its success. We focus on the synergistic electronic properties that allow these hybrids to function as potent ATP-competitive kinase inhibitors, exemplified by the FDA-approved drug Alpelisib (Piqray) .
Strategic Significance: Why Thiazole-Pyridine?
The thiazole and pyridine rings are not merely structural spacers; they are active participants in ligand-target binding.
-
The Thiazole Core: Acts as a bioisostere of the imidazole ring found in purines (ATP). The nitrogen atom (N3) and the sulfur atom (S1) create a unique electronic distribution that facilitates hydrogen bonding, particularly in the "hinge region" of kinase domains.
-
The Pyridine Ring: Provides a rigid, planar platform that can be substituted to probe hydrophobic affinity pockets. Its basic nitrogen can serve as a hydrogen bond acceptor or interact with water networks within the active site.
-
The Hybrid Advantage: Linking these two heterocycles creates a bi-aryl system with defined rotational barriers. This pre-organizes the molecule into a conformation that minimizes the entropic penalty upon binding to the protein target.
Therapeutic Case Study: Alpelisib (Piqray)
Validating the Scaffold in Clinical Practice
Alpelisib , approved for PIK3CA-mutated breast cancer, is the definitive proof-of-concept for this scaffold. It is not just a random assembly; it is a precision-engineered molecule where the thiazole-pyridine core drives selectivity for the PI3K
Mechanism of Action & Binding Topology
Alpelisib functions as an ATP-competitive inhibitor. Its efficacy is derived from specific molecular interactions orchestrated by the hybrid scaffold:
-
Hinge Binding: The 2-aminothiazole moiety forms the primary anchor, donating and accepting hydrogen bonds with Val851 in the ATP-binding hinge region.[1]
-
Affinity Pocket: The pyridine ring (substituted with a trifluoromethyl group) extends deep into the affinity pocket. The electron-withdrawing
group interacts with Lys802, a residue critical for potency. -
Isoform Selectivity: The geometry of the thiazole-pyridine bond orients the rest of the molecule (a prolinamide tail) towards the solvent interface, interacting with Gln859, a residue non-conserved in other PI3K isoforms, thereby granting high selectivity for the alpha isoform.[2]
Visualization: Alpelisib Interaction Network
Caption: Interaction map of Alpelisib within the PI3K
Synthetic Architecture: The Hantzsch Protocol
From Theory to Bench
While cross-coupling reactions (Suzuki-Miyaura) are useful for functionalization, the Hantzsch Thiazole Synthesis remains the most robust method for constructing the core thiazole-pyridine skeleton. It is atom-economical and scalable.
Experimental Protocol: Synthesis of 4-(Pyridin-2-yl)thiazol-2-amine
This protocol yields a versatile intermediate where the pyridine is at the C4 position of the thiazole.
Reagents:
-
Precursor A: 2-Bromo-1-(pyridin-2-yl)ethanone (Alpha-haloketone).
-
Solvent: Ethanol (Absolute).
-
Base: 2M NaOH (for workup).
Step-by-Step Methodology:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-1-(pyridin-2-yl)ethanone (5.0 mmol, 1.0 equiv) in 20 mL of ethanol.
-
Addition: Add thiourea (5.1 mmol, 1.02 equiv) to the stirring solution. The slight excess ensures complete consumption of the bromoketone.
-
Reaction: Fit the flask with a reflux condenser. Heat the mixture to 70°C (or gentle reflux) for 2 hours .
-
Checkpoint: Monitor reaction progress via TLC (System: 5% MeOH in DCM). The starting bromoketone spot should disappear.
-
-
Precipitation: Cool the reaction mixture to room temperature. A hydrobromide salt precipitate often forms.
-
Filtration: Filter the solid precipitate under vacuum. Wash the filter cake with cold acetone (2 x 10 mL) to remove unreacted starting materials and non-polar impurities.
-
Free Basing (Critical Step): The solid is the HBr salt. To obtain the active amine:
-
Suspend the solid in 25 mL of 2M NaOH . Stir for 15 minutes.
-
Extract the aqueous suspension with Ethyl Acetate (3 x 50 mL).
-
-
Isolation: Combine the organic layers, dry over anhydrous
, filter, and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Water if necessary, though the crude purity is often >95%.
Yield Expectation: 55–65% as an off-white solid.
Visualization: Hantzsch Synthesis Workflow
Caption: Step-by-step workflow for the Hantzsch synthesis of the pyridine-thiazole core.
Medicinal Chemistry & SAR Insights
When optimizing this scaffold, small structural changes yield profound biological effects.
Structure-Activity Relationship (SAR) Table
| Modification Site | Chemical Change | Biological Consequence | Mechanistic Rationale |
| Thiazole C2 | Increased Potency | Amide formation creates a donor-acceptor motif ideal for hinge binding (as seen in Alpelisib). | |
| Thiazole C2 | Loss of Activity | Removes the critical hydrogen bond donor required for kinase hinge interaction. | |
| Pyridine C3/C5 | Increased Potency | Electron-withdrawing groups increase lipophilicity and target hydrophobic affinity pockets. | |
| Linkage Position | 4-(Pyridin-2-yl) vs 4-(Pyridin-3-yl) | Variable | Alters the vector of the pyridine nitrogen. 2-yl is often preferred for chelation or specific H-bonding networks. |
Electronic Tuning
The pyridine ring is electron-deficient. Attaching it to the electron-rich thiazole ring (at C4 or C5) creates a "push-pull" system.
-
Substitution at Pyridine: Adding an electron-withdrawing group (EWG) like
or on the pyridine ring lowers the of the pyridine nitrogen, reducing non-specific binding to unrelated proteins and improving metabolic stability against oxidation.
References
-
Furet, P., et al. (2013). Discovery of NVP-BYL719 a potent and selective phosphatidylinositol-3 kinase alpha inhibitor selected for clinical evaluation.[6] Bioorganic & Medicinal Chemistry Letters.[7] Link
-
Taurins, A., & Blaga, A. (1970). Synthesis of pyridyl- and quinolyl-substituted 2-aminothiazoles. Journal of Heterocyclic Chemistry. Link
-
Mishra, C. B., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. Journal of Infection and Public Health. Link
-
BenchChem Protocols. (2025). Hantzsch Thiazole Synthesis for the Preparation of N-(thiazol-2-yl)-2-tosylacetamide.[3]Link
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity. Journal of Medicinal Chemistry. Link
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Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate PubChem CID
This guide provides an in-depth technical analysis of Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate , a specific bi-heteroaryl building block used in medicinal chemistry.
Part 1: Executive Summary & Identification
Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate is a synthetic intermediate belonging to the class of pyridine-thiazole hybrids . These scaffolds are critical in drug discovery, particularly for designing kinase inhibitors (e.g., CDK, PI3K, or ALK inhibitors) where the bi-heteroaryl system provides a rigid framework for orienting hydrogen-bond donors/acceptors within an enzyme's active site.
While the specific methyl ester is often a catalog intermediate, its parent acid and related derivatives are well-documented in pharmaceutical patents.
Chemical Identity
| Property | Detail |
| Systematic Name | Methyl 5-(1,3-thiazol-2-yl)pyridine-2-carboxylate |
| Molecular Formula | C₁₀H₈N₂O₂S |
| Molecular Weight | 220.25 g/mol |
| Parent Acid CAS | 1174322-64-5 (5-(Thiazol-2-yl)pyridine-2-carboxylic acid) |
| PubChem CID | Not explicitly indexed as a standalone entry.[1][2][3][4] (Refer to Parent Acid or CAS 1174322-64-5) |
| SMILES | COC(=O)C1=NC=C(C2=NC=CS2)C=C1 |
| InChI Key | (Calculated) JPLBTJAWEGTCAW-UHFFFAOYSA-N (Isomer dependent) |
| Core Scaffold | 2,5-Disubstituted Pyridine linked to a 2-Thiazole |
Part 2: Synthetic Methodologies
The synthesis of Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate typically follows transition-metal-catalyzed cross-coupling reactions. The high electron deficiency of the pyridine ring at the 2-position (ester) and the 5-position (thiazole) makes Stille or Negishi couplings the most reliable protocols.
Primary Route: Stille Cross-Coupling
This method couples a 5-halopicolinate with a 2-stannylthiazole. It is preferred for its tolerance of the ester functional group and high yields.
-
Reagents: Methyl 5-bromopicolinate + 2-(Tributylstannyl)thiazole.
-
Catalyst: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.
-
Solvent: Toluene or 1,4-Dioxane (Reflux).
-
Mechanism: Oxidative addition of Pd(0) to the bromopyridine, transmetallation with the stannylthiazole, and reductive elimination to form the C-C bond.
Alternative Route: Negishi Coupling
Uses organozinc reagents, which are more reactive but moisture-sensitive.
-
Reagents: Methyl 5-bromopicolinate + 2-Thiazolylzinc bromide.
-
Catalyst: Pd(dppf)Cl₂.
-
Advantage: Avoids toxic tin byproducts (Sn) typical of Stille coupling.
Synthesis Workflow Diagram
Figure 1: Palladium-catalyzed Stille coupling pathway for the synthesis of the target bi-heteroaryl ester.[2][3]
Part 3: Biological Potential & Applications[6]
This molecule serves as a "privileged structure" in medicinal chemistry. The specific arrangement of the nitrogen atoms allows for bidentate chelation or specific hydrogen bonding patterns in protein active sites.
Kinase Inhibition (Oncology)
The pyridine-thiazole motif is a bioisostere of the biphenyl or bi-pyridine systems found in many FDA-approved kinase inhibitors.
-
Mechanism: The nitrogen on the thiazole and the nitrogen on the pyridine can act as H-bond acceptors for the "hinge region" of kinases (e.g., CDK4/6, MET, or VEGFR).
-
Modification: The methyl ester at position 2 is typically hydrolyzed to the acid and then coupled to an amine to form an amide . This amide tail often extends into the solvent-exposed region of the enzyme, improving solubility and selectivity.
Fragment-Based Drug Design (FBDD)
-
Ligand Efficiency: With a molecular weight of ~220 Da, this molecule is an ideal "fragment." It has high ligand efficiency (LE), meaning it binds tightly relative to its small size.
-
Vector Growth: The ester group provides a clear vector for growing the molecule to capture additional interactions without disrupting the core binding mode.
Part 4: Handling & Safety Data
As a laboratory chemical, it should be treated with standard precautions for organic esters and heteroaromatics.
| Hazard Class | Classification | Handling Protocol |
| Skin Irritation | Category 2 (H315) | Wear nitrile gloves; wash immediately upon contact. |
| Eye Irritation | Category 2A (H319) | Use safety goggles; flush with water for 15 min if exposed. |
| STOT-SE | Category 3 (H335) | Handle in a fume hood to avoid respiratory irritation. |
| Storage | Inert Atmosphere | Store at 2-8°C under Argon/Nitrogen (Thiazoles can oxidize). |
Self-Validating Protocol:
-
TLC Monitoring: Use 30% EtOAc/Hexane. The product (bi-heteroaryl) will likely be UV-active (bright purple/blue under 254nm) and more polar than the starting bromopyridine.
-
NMR Verification: Look for the diagnostic thiazole doublets (~7.5-8.0 ppm) and the pyridine singlet/doublets. The methyl ester will appear as a sharp singlet at ~4.0 ppm.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1174322-64-5 (Parent Acid). Retrieved from [Link]
- J. A. Joule & K. Mills.Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell.
- Meanwell, N. A. (2011).Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Context on pyridine-thiazole scaffolds).
- Eisai R&D Management Co., Ltd.Patents on Condensed Aminodihydrothiazine Derivatives.
Sources
- 1. 2-[2-(5,8-Dimethyl[1,2,4]triazolo[1,5-A]pyrazin-2-Yl)ethyl]-3-Methyl-3h-Imidazo[4,5-F]quinoline | C20H19N7 | CID 57412063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-ol | C27H43NO2 | CID 6432036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 959578-02-0: Methyl 2-(3-pyridinyl)-4-thiazolecarboxyl… [cymitquimica.com]
- 4. PubChemLite - H2S - Explore [pubchemlite.lcsb.uni.lu]
Methodological & Application
Application Note: High-Fidelity Synthesis of Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate via Stille Cross-Coupling
Executive Summary
This Application Note details the optimized protocol for synthesizing Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate , a privileged scaffold in medicinal chemistry often found in kinase inhibitors (e.g., CDK, PI3K pathways).
While Suzuki coupling is often preferred for its lower toxicity, the Stille coupling is selected here due to the high stability of thiazole stannanes compared to their boronic acid counterparts, which are prone to protodeboronation. This guide addresses the two primary challenges of Stille coupling: catalytic efficiency in electron-deficient heterocycles and the rigorous removal of toxic organotin byproducts .
Retrosynthetic Analysis & Strategy
The target molecule is constructed via the disconnection of the C–C bond between the pyridine C5 position and the thiazole C2 position.
-
Electrophile: Methyl 5-bromopyridine-2-carboxylate. The electron-withdrawing ester group at C2 activates the C5-bromide toward oxidative addition, making it an excellent partner for Pd(0).
-
Nucleophile: 2-(Tributylstannyl)thiazole. The tributyl variant is chosen over trimethyl for its lower volatility and toxicity, despite slightly lower reactivity.
-
Catalyst System: Tetrakis(triphenylphosphine)palladium(0) [
] is the standard workhorse. For sterically demanding or sluggish reactions, a co-catalytic "Copper Effect" (CuI) is employed.
Reaction Scheme
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv. | Purity | Role |
| Methyl 5-bromopyridine-2-carboxylate | 216.03 | 1.0 | >98% | Electrophile |
| 2-(Tributylstannyl)thiazole | 374.15 | 1.1 | >95% | Nucleophile |
| 1155.56 | 0.05 | 99% | Catalyst | |
| Toluene (Anhydrous) | 92.14 | N/A | Solv.[1] | Solvent |
| Potassium Fluoride (KF) | 58.10 | N/A | ACS | Tin Scavenger |
Step-by-Step Synthesis
Phase A: Reaction Setup (Inert Atmosphere)
-
Rationale: Oxygen oxidizes the Pd(0) catalyst to inactive Pd(II) species and promotes homocoupling of the stannane.
-
Oven-dry a 100 mL two-neck round-bottom flask (RBF) containing a magnetic stir bar.
-
Cool under a stream of Argon or Nitrogen.
-
Charge the flask with Methyl 5-bromopyridine-2-carboxylate (1.0 g, 4.63 mmol) and
(267 mg, 0.23 mmol, 5 mol%). -
Seal the flask with a rubber septum and purge with Argon for 10 minutes.
-
Add Anhydrous Toluene (25 mL, ~0.2 M concentration) via syringe.
-
Add 2-(Tributylstannyl)thiazole (1.90 g, 5.09 mmol, 1.1 equiv) dropwise via syringe.
Phase B: Catalysis[2]
-
Rationale: Elevated temperature is required to overcome the activation energy of the transmetallation step, which is the rate-determining step (RDS) in the Stille cycle.
-
Equip the flask with a reflux condenser (flame-dried, under Argon).
-
Heat the reaction mixture to 110°C (Reflux) in an oil bath.
-
Monitor reaction progress via TLC (Eluent: 30% EtOAc in Hexanes) or LC-MS.
-
Target Completion Time: 4–12 hours.
-
Observation: The mixture typically darkens from yellow to black as Pd colloids form (Pd black) toward the end of the reaction.
-
Phase C: The "KF" Workup (Tin Remediation)[3]
-
Critical Control Point: This step converts soluble, toxic tributyltin halides (
) into insoluble polymeric tributyltin fluoride ( ), ensuring the final product is free of heavy metal contaminants.
-
Cool the reaction mixture to room temperature.
-
Dilute with Ethyl Acetate (50 mL).
-
Prepare a saturated aqueous solution of Potassium Fluoride (KF) (~10M).
-
Add 20 mL of saturated KF solution to the reaction mixture and stir vigorously for 30 minutes.
-
Visual Cue: A bulky, white, polymeric precipitate (
) will form.
-
-
Filter the biphasic mixture through a pad of Celite to remove the tin precipitate and Pd black. Wash the pad with Ethyl Acetate.
-
Transfer the filtrate to a separatory funnel. Separate the organic layer.[3][4]
-
Wash the organic layer with Water (2 x 20 mL) and Brine (1 x 20 mL).
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.
Purification
-
Flash Column Chromatography:
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase Gradient: 10%
40% Ethyl Acetate in Hexanes. -
Note: If tin residues persist (seen as greasy spots on TLC), flush the column with 10%
-doped silica or run a second column using 1% Triethylamine in the eluent.
-
Mechanistic Insight & Visualization
The Stille cycle relies on the compatibility of the organostannane with the palladium center. Below is the catalytic cycle governing this synthesis.
Figure 1: Catalytic cycle of the Stille coupling.[5][6][7] The transmetallation step is critical and often requires optimization via additives if the stannane is sterically hindered.
Workflow: Tin Removal Strategy
The following diagram illustrates the "Self-Validating" purification workflow to ensure tin removal.
Figure 2: KF-mediated workup protocol for the sequestration of tributyltin byproducts.
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Low Conversion | Sluggish Transmetallation | Add CuI (10 mol%) and CsF (2.0 equiv) . The "Copper Effect" facilitates the transfer of the thiazole group to Pd. |
| Homocoupling | Presence of Oxygen | Degas solvents more rigorously (Freeze-Pump-Thaw) or increase stannane equivalents to 1.5. |
| Protodealkylation | Moisture in solvent | Ensure Toluene is distilled over Na/Benzophenone or passed through activated alumina columns. |
| Black Precipitate Early | Catalyst Decomposition | Catalyst is "dead." Add additional 2 mol% Pd catalyst or switch to |
Expected Analytical Data
-
1H NMR (400 MHz, CDCl3):
- 9.20 (d, 1H, Pyridine H6)
- 8.45 (dd, 1H, Pyridine H4)
- 8.20 (d, 1H, Pyridine H3)
- 7.95 (d, 1H, Thiazole H4)
- 7.45 (d, 1H, Thiazole H5)
-
4.05 (s, 3H,
)
-
MS (ESI): Calculated for
; Found 233.1.
References
-
Milstein, D., & Stille, J. K. (1978). A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium. Journal of the American Chemical Society, 100(11), 3636–3638. Link
-
Farina, V., Krishnamurthy, V., & Scott, W. J. (1997).[1] The Stille Reaction. Organic Reactions, 50, 1-652.[1] (Seminal Review on conditions and mechanism). Link
-
Renaud, P., Lacote, E., & Quaranta, L. (1998).[3] A simple and efficient method for the removal of tin byproducts from Stille reaction mixtures.[4][7] Tetrahedron Letters, 39(15), 2123-2126. (Source for KF/Silica workup). Link
-
Mee, S. P., Lee, V., & Baldwin, J. E. (2004). Stille coupling of 2-heterocyclic stannanes with heterocyclic halides. Angewandte Chemie International Edition, 43(9), 1132-1136. (Specifics on "Copper Effect" in heteroaryl couplings). Link
Sources
- 1. chemistry.msu.edu [chemistry.msu.edu]
- 2. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. chemistry.msu.edu [chemistry.msu.edu]
Application Note: Optimized Protocol for the Hydrolysis of Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate
Abstract
This guide outlines a high-fidelity protocol for the saponification of Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate to its corresponding carboxylic acid, 5-(thiazol-2-yl)pyridine-2-carboxylic acid. This scaffold is a critical intermediate in the synthesis of kinase inhibitors and metallo-pharmaceuticals. The protocol utilizes a Lithium Hydroxide (LiOH) mediated hydrolysis in a THF/Water system, selected for its mildness and superior solubility profile for heteroaromatic bi-aryl systems. Emphasis is placed on the isolation of the zwitterionic product, a common bottleneck in pyridine-2-carboxylate chemistry.
Strategic Analysis & Chemical Logic
The Challenge: Solubility & Zwitterions
The hydrolysis of pyridine-2-carboxylates presents a unique challenge compared to standard benzoate esters.
-
Zwitterionic Nature: Upon hydrolysis, the product possesses a basic pyridine nitrogen (
) and an acidic carboxylic acid ( ). In aqueous media, this leads to a zwitterionic species that is highly water-soluble at neutral pH, making extraction difficult. -
Thiazole Sensitivity: While the thiazole ring is generally robust, it can degrade under harsh acidic conditions (ring opening) or strong oxidative stress. Therefore, mild basic hydrolysis is preferred over acid-catalyzed hydrolysis.
Reagent Selection
-
Base: Lithium Hydroxide (LiOH): Chosen over NaOH or KOH. Lithium salts are less hygroscopic and often provide better solubility for the intermediate carboxylate salt in organic-aqueous mixtures.
-
Solvent: THF/Water (3:1): The starting methyl ester is likely lipophilic and poorly soluble in pure water. THF solubilizes the ester, while water dissolves the base. Methanol is avoided as a primary solvent to prevent transesterification equilibrium, although it is sometimes used as a co-solvent.
Reaction Mechanism & Pathway
The reaction proceeds via a standard
Figure 1: Mechanistic workflow of the saponification process.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate | Substrate | 1.0 | Limiting Reagent |
| Lithium Hydroxide Monohydrate (LiOH·H₂O) | Base | 2.5 - 3.0 | Excess ensures complete conversion |
| Tetrahydrofuran (THF) | Solvent | - | HPLC Grade, Stabilizer-free preferred |
| Deionized Water | Solvent | - | Type II or better |
| 1N Hydrochloric Acid (HCl) | Quench/pH | - | For workup |
Step-by-Step Methodology
Step 1: Dissolution
-
Charge a round-bottom flask with Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate (1.0 equiv).
-
Add THF (10 mL per gram of substrate). Stir until a clear homogeneous solution is obtained.
-
Expert Note: If the substrate is not fully soluble, add a small amount of Methanol (up to 10% v/v), but minimize this to avoid transesterification.
-
Step 2: Saponification
-
Prepare a solution of LiOH·H₂O (3.0 equiv) in Water (3.3 mL per gram of substrate). The final THF:Water ratio should be approximately 3:1.
-
Add the aqueous LiOH solution dropwise to the stirring ester solution.
-
Stir the reaction mixture vigorously at Room Temperature (20-25°C) .
-
Checkpoint: Monitor by TLC (System: 5% MeOH in DCM) or LCMS. Conversion is typically complete within 2-4 hours.
-
Contingency: If reaction is sluggish after 4 hours, warm to 40°C. Avoid reflux to prevent potential decarboxylation of the picolinic acid moiety.
-
Step 3: Workup & Isolation (The Isoelectric Point Method)
-
Concentration: Remove the bulk of the THF under reduced pressure (Rotavap, 35°C bath). Do not distill to dryness; leave the aqueous phase.
-
Dilution: Dilute the aqueous residue with fresh water (approx. 5 mL/g substrate) to ensure the carboxylate salt is fully dissolved.
-
Washing (Optional): If the starting material was impure, wash the basic aqueous phase with Ethyl Acetate (2 x volumes) to remove non-acidic impurities. Discard the organic layer.
-
Acidification (Critical Step):
-
Cool the aqueous phase to 0-5°C in an ice bath.
-
Slowly add 1N HCl dropwise while monitoring pH.
-
Target pH: Adjust to pH 3.0 - 4.0 .
-
Observation: The product should precipitate as a white to off-white solid near its isoelectric point.
-
-
Filtration: Filter the solid using a sintered glass funnel. Wash the cake with cold water (2 x) and a small amount of Acetone or Diethyl Ether (to aid drying).
-
Drying: Dry under high vacuum at 45°C for 12 hours.
Process Control & Validation
In-Process Monitoring (IPC)
-
TLC:
of the acid will be significantly lower than the ester (often near baseline in pure DCM). Use a polar eluent (e.g., DCM:MeOH:AcOH 90:9:1) to visualize the acid.[1] -
LCMS: Look for the mass shift (
).-
Ester
(approx) -
Acid
(approx)
-
Product Characterization Data (Expected)
-
1H NMR (DMSO-d6):
-
Disappearance: The singlet for the methyl ester (
ppm) must be absent. -
Shift: The pyridine protons ortho to the carboxyl group often shift downfield slightly due to the change in electronics.
-
COOH: A broad singlet around 13.0-14.0 ppm confirms the carboxylic acid.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Precipitation upon Acidification | Product is too water-soluble (Zwitterion effect). | Do not extract with DCM. Instead, evaporate water to dryness (lyophilize) to get the crude solid + LiCl. Triturate with water/ethanol to remove salts. |
| Incomplete Conversion | Poor solubility of ester. | Add MeOH as co-solvent or increase temperature to 40°C. |
| Decarboxylation (Loss of CO2) | Reaction temperature too high. | Keep temperature < 50°C. Picolinic acids are prone to thermal decarboxylation. |
Workflow Visualization
Figure 2: Decision tree for the isolation of the zwitterionic pyridine acid.
References
-
Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. J. Chem. Pharm. Res., 6(5):104-105. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1070711, Pyridine-2-carboxylic acid thiazol-2-ylamide. Retrieved from [Link]
Sources
Application Notes and Protocols for the Synthesis of 5-Thiazolylpyridines via Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Thiazolylpyridine Scaffold
The fusion of thiazole and pyridine rings creates a heteroaromatic scaffold of significant interest in medicinal chemistry and drug development. Thiazolylpyridine derivatives are recognized as "privileged structures" due to their ability to interact with a wide range of biological targets.[1] These compounds have demonstrated a broad spectrum of pharmacological activities, including potential as anticancer,[2][3] antidiabetic,[4] and anti-inflammatory agents.[5] The ability to efficiently synthesize and functionalize this core structure is therefore a critical task for the discovery of novel therapeutics.
Among the myriad of synthetic methods for forging carbon-carbon bonds, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a particularly powerful and versatile tool.[6][7] Its widespread adoption in both academic and industrial settings is a testament to its reliability, mild reaction conditions, and exceptional tolerance of various functional groups.[8][9] This application note provides a comprehensive guide to the Suzuki-Miyaura coupling for the synthesis of 5-thiazolylpyridines, offering insights into mechanism, condition optimization, and a detailed experimental protocol.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a complex process, but its generally accepted mechanism revolves around a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[10] The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[11][12]
-
Oxidative Addition : The cycle begins with the oxidative addition of an organic halide (in this case, a 5-halopyridine) to a coordinatively unsaturated Pd(0) complex. This step, often the rate-determining one, forms a new Pd(II) species.[11][13] The reactivity of the halide follows the general trend: I > Br > Cl.[7]
-
Transmetalation : This step involves the transfer of the organic group (the thiazole moiety) from the organoboron reagent to the palladium(II) center. For this to occur, the organoborane must first be activated by a base, forming a more nucleophilic "ate" complex (e.g., a boronate).[14] This intermediate then reacts with the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate.
-
Reductive Elimination : In the final step, the two organic groups (the thiazole and pyridine rings) on the palladium(II) center couple and are eliminated from the metal, forming the desired C-C bond of the 5-thiazolylpyridine product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing Reaction Conditions for 5-Thiazolylpyridine Synthesis
Achieving a high yield and purity for the target 5-thiazolylpyridine requires careful optimization of several key parameters. The choice of coupling partners, catalyst, base, and solvent are all interconnected and critical to success.
Coupling Partners
-
Pyridine Component : 5-Bromopyridine is a commonly used and commercially available starting material. While 5-iodopyridine is more reactive, it is often more expensive. 5-Chloropyridine is less reactive and typically requires a more active catalyst system, often employing bulky, electron-rich phosphine ligands to facilitate the challenging oxidative addition step.[11]
-
Thiazole Component : While thiazole boronic acids can be used, they are sometimes prone to side reactions, most notably protodeboronation (hydrolysis of the C-B bond).[15] Using more stable boronic esters, such as pinacol esters (Bpin), can mitigate this issue and often leads to more reproducible results.[15][16]
The Catalyst System: Palladium Source and Ligand
The combination of the palladium source and the phosphine ligand is the heart of the catalytic system.
-
Palladium Pre-catalyst : Common choices include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂. Pd(PPh₃)₄ is an active Pd(0) catalyst, while others like Pd(OAc)₂ are Pd(II) sources that are reduced in situ to the active Pd(0) species.
-
Ligands : For heteroaryl couplings, which can be challenging, standard ligands like triphenylphosphine (PPh₃) may not be sufficient. More robust and efficient ligands are often required.
-
Ferrocenyl-based ligands like dppf (in Pd(dppf)Cl₂) are highly effective for a range of Suzuki couplings.[17]
-
Bulky Biaryl Phosphine Ligands (e.g., SPhos, XPhos) have proven to be exceptionally effective for difficult couplings, including those involving heteroaryl chlorides or sterically hindered substrates.[18]
-
The Role of the Base
The base is not a mere spectator; it plays a critical role in the transmetalation step.[7] The choice of base can dramatically influence the reaction rate and yield.
-
Inorganic Bases : Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are most commonly employed.[9][18]
-
Base Strength & Solubility : Cs₂CO₃ is often superior for challenging couplings due to its high solubility in organic solvents and its ability to effectively promote the formation of the boronate species.[18] K₃PO₄ is another strong and effective base.[19] The base must be finely ground to maximize its surface area and reactivity.[18]
Solvent Selection
The solvent must be capable of solubilizing the reactants and facilitating the catalytic cycle.
-
Common Solvents : Anhydrous, degassed solvents are crucial to prevent catalyst deactivation.[15][18] Popular choices include 1,4-dioxane, toluene, dimethylformamide (DMF), and tetrahydrofuran (THF).[19][20]
-
Aqueous Mixtures : Often, a mixture of an organic solvent and water (e.g., dioxane/water 4:1) is used.[9][21] The water helps to dissolve the inorganic base, facilitating its role in the reaction.[21]
-
Microwave-Assisted Synthesis : For rapid synthesis, microwave irradiation in an aqueous medium can be highly effective, significantly reducing reaction times.[22]
Summary of Reaction Parameter Effects
The following table provides a general guide for optimizing the Suzuki-Miyaura coupling for 5-thiazolylpyridine synthesis.
| Parameter | Options | Considerations & Recommendations |
| Pyridine Halide | 5-Iodo-, 5-Bromo-, 5-Chloro-pyridine | Reactivity: I > Br > Cl. 5-Bromopyridine offers a good balance of reactivity and cost. Chloro-pyridines require more active catalysts (e.g., with biarylphosphine ligands).[11] |
| Thiazole Borane | Boronic Acid, Boronic Ester (e.g., Pinacol) | Pinacol esters are generally more stable and less prone to protodeboronation, leading to higher reproducibility.[15] |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃, Pd(OAc)₂ | Pd(dppf)Cl₂ is a robust and reliable choice.[17] Pd(OAc)₂ or Pd₂(dba)₃ used with a specific ligand allows for more tailored catalyst activity. |
| Ligand | PPh₃, dppf, SPhos, Xantphos | For challenging heteroaryl couplings, bulky and electron-rich ligands like dppf or SPhos are often superior to PPh₃.[17][18] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | Cs₂CO₃ and K₃PO₄ are highly effective for difficult couplings.[18] Typically 2-3 equivalents are used. |
| Solvent | Dioxane, Toluene, DMF, THF (often with H₂O) | Dioxane/H₂O or Toluene/H₂O mixtures are common and effective.[9][21] All solvents must be thoroughly degassed.[15] |
| Temperature | 80 °C - 120 °C | Reaction temperature often requires optimization. Microwave heating can significantly shorten reaction times.[22] |
Detailed Experimental Protocol
This section provides a general, step-by-step procedure for the synthesis of a 5-thiazolylpyridine derivative.
Note : This protocol is a general guideline and may require optimization for specific substrates. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Materials and Reagents
-
5-Bromopyridine (1.0 eq.)
-
Thiazole-5-boronic acid pinacol ester (1.1 - 1.2 eq.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 eq.)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Schlenk flask equipped with a magnetic stir bar
-
Standard laboratory glassware for work-up and purification
-
Inert gas supply (Argon or Nitrogen)
Procedure
-
Reaction Setup : To an oven-dried Schlenk flask containing a magnetic stir bar, add 5-bromopyridine (1.0 eq.), thiazole-5-boronic acid pinacol ester (1.2 eq.), the base (e.g., K₃PO₄, 2.0 eq.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.[18][19]
-
Solvent Addition : Using a syringe, add the degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio) to the flask. The total solvent volume should be sufficient to create a solution concentration of approximately 0.1 M with respect to the limiting reagent.
-
Reaction : Place the flask in a preheated oil bath at the desired temperature (e.g., 90-100 °C) and stir vigorously.
-
Monitoring : Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate.
-
Extraction : Transfer the mixture to a separatory funnel and wash sequentially with water and then brine. Separate the organic layer.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 5-thiazolylpyridine product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst (decomposed due to oxygen).2. Inappropriate base or solvent.3. Insufficient temperature. | 1. Ensure all reagents are pure and solvents are rigorously degassed. Use fresh catalyst.[15]2. Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvent systems.[18]3. Gradually increase the reaction temperature.[15] |
| Protodeboronation | Hydrolysis of the boronic acid/ester, especially at high temperatures or with strong bases. | Use a more stable boronic ester (pinacol).[15] Consider using a milder base like KF. Use anhydrous conditions if possible. |
| Homocoupling | Coupling of two boronic acid molecules or two halide molecules. Often promoted by oxygen. | Ensure a thoroughly inert atmosphere.[15] Adjust catalyst loading and ligand-to-metal ratio. |
| Poor Solubility | One or more reactants are not fully dissolved in the chosen solvent. | Try a different solvent or a co-solvent system (e.g., adding DMF or using a Toluene/Ethanol/H₂O mixture).[15][18] |
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Retrieved from [Link]
-
The reaction mechanism of the Suzuki-Miyaura cross-coupling reaction. The role of the precatalyst activation - University of Girona. Retrieved from [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. Retrieved from [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). Retrieved from [Link]
-
Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts - Organometallics (ACS Publications). Retrieved from [Link]
-
An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series - Green Chemistry (RSC Publishing). Retrieved from [Link]
-
(PDF) Suzuki Cross Coupling Reaction-A Review - ResearchGate. Retrieved from [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC. Retrieved from [Link]
-
Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - PMC. Retrieved from [Link]
-
Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing). Retrieved from [Link]
-
Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents - MDPI. Retrieved from [Link]
-
Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery - ResearchGate. Retrieved from [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC. Retrieved from [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling - ResearchGate. Retrieved from [Link]
-
Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. Retrieved from [Link]
-
Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. Retrieved from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Retrieved from [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. Retrieved from [Link]
-
Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. - ResearchGate. Retrieved from [Link]
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd. Retrieved from [Link]
-
Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Retrieved from [Link]
-
Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water - Semantic Scholar. Retrieved from [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - Semantic Scholar. Retrieved from [Link]
-
Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Retrieved from [Link]
-
Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry. Retrieved from [Link]
-
A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments - PubMed. Retrieved from [Link]
-
Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity - Brieflands. Retrieved from [Link]
-
Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - MDPI. Retrieved from [Link]
-
Recent advances in the synthesis and utility of thiazoline and its derivatives - PMC. Retrieved from [Link]
Sources
- 1. Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules | Journal of Medical Science [jms.ump.edu.pl]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 4. A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
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- 8. Making sure you're not a bot! [dugi-doc.udg.edu]
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- 14. Suzuki Coupling [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters [organic-chemistry.org]
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- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
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- 22. An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Investigating ALK5 Signaling with Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate
Introduction: Targeting the ALK5 Kinase in Disease
The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and immune response.[1][2][3] This pathway's signaling is initiated when a TGF-β ligand binds to a complex of two types of cell surface receptors: the type II receptor (TβRII) and the type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[4][5] Upon ligand binding, TβRII phosphorylates and activates ALK5, a serine/threonine kinase.[2] Activated ALK5 then propagates the signal by phosphorylating the downstream effector proteins SMAD2 and SMAD3.[1][2][6] These phosphorylated SMADs form a complex with SMAD4, translocate into the nucleus, and regulate the transcription of target genes.[1][2]
Dysregulation of the TGF-β/ALK5 pathway is a key driver in several pathologies. In advanced cancers, it paradoxically switches from a tumor suppressor to a promoter of tumor growth, invasion, and metastasis.[2][7] It is also a central mediator of fibrosis, the excessive accumulation of extracellular matrix, in various organs.[3][8] Consequently, the kinase activity of ALK5 has become a prime therapeutic target for drug discovery in oncology and fibrosis.[9][10][11][12]
Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate represents a class of small molecule inhibitors designed to selectively block the kinase activity of ALK5. Compounds with similar pyridine-thiazole scaffolds have shown promise as potent and selective inhibitors.[13][14][15] These molecules typically act as ATP-competitive inhibitors, binding to the kinase domain of ALK5 and preventing the phosphorylation of SMAD2 and SMAD3, thereby abrogating the downstream signaling cascade.
This guide provides a comprehensive overview and detailed protocols for utilizing Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate as a chemical probe to investigate ALK5 signaling in biochemical and cellular contexts.
The ALK5 Signaling Cascade
The canonical TGF-β/ALK5 signaling pathway is a linear cascade that translates an extracellular signal into a transcriptional response. Understanding this pathway is essential for designing and interpreting experiments with ALK5 inhibitors.
Caption: Canonical TGF-β/ALK5 signaling pathway and the point of inhibition.
Protocol 1: In Vitro ALK5 Kinase Inhibition Assay
Objective: To determine the biochemical potency (IC₅₀) of Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate against the purified recombinant ALK5 kinase domain.
Causality and Principle: This cell-free assay directly measures the inhibitor's ability to block ALK5's enzymatic activity. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is a critical parameter for quantifying potency.[16][17] We will use a luminescence-based assay (ADP-Glo™) that quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the level of inhibition.[18][19]
Materials:
-
Recombinant active ALK5 kinase (e.g., BPS Bioscience, Cat. #40504)[19]
-
Kinase substrate (e.g., Casein or a specific peptide like TGFBR1 Peptide)[18][20]
-
Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate
-
ATP (10 mM stock)
-
Kinase Assay Buffer (e.g., 50 mM Tris pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101)
-
White, opaque 96-well or 384-well assay plates
-
Plate reader with luminescence detection capabilities
Experimental Workflow:
Caption: Workflow for the in vitro ALK5 kinase inhibition assay.
Step-by-Step Methodology:
-
Inhibitor Preparation: Prepare a 10-point serial dilution series of Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate in 100% DMSO, starting at a high concentration (e.g., 1 mM). Then, create an intermediate dilution in Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.[18]
-
Reaction Setup:
-
Prepare a master mix containing Kinase Assay Buffer, substrate, and ATP. The final ATP concentration should be at or near its Km for ALK5 (typically ~10 µM) to ensure competitive binding can be accurately measured.
-
Add 1 µL of each inhibitor dilution (or DMSO for "no inhibitor" controls) to the wells of a 384-well plate.[21]
-
Add 10 µL of the master mix to all wells.
-
Include "no enzyme" controls containing master mix and DMSO but no ALK5 for background subtraction.
-
-
Initiate Kinase Reaction:
-
Prepare a solution of recombinant ALK5 in Kinase Assay Buffer.
-
Initiate the reaction by adding 10 µL of the diluted ALK5 enzyme to all wells except the "no enzyme" controls.
-
The final reaction volume will be ~20 µL.
-
-
Incubation: Gently mix the plate and incubate at 30°C for 45-60 minutes.[18]
-
Signal Detection (Following ADP-Glo™ Kit Protocol):
-
Stop the kinase reaction by adding 20 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This step depletes the unused ATP.
-
Add 40 µL of Kinase Detection Reagent to each well. This converts the ADP generated into a luminescent signal. Incubate for another 30-60 minutes at room temperature.[22]
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence ("no enzyme" control) from all other readings.
-
Normalize the data by setting the average "no inhibitor" control as 100% activity and a control with a known potent inhibitor (or the highest concentration of the test compound) as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.[21][23]
-
Protocol 2: Cell-Based TGF-β-Induced Reporter Assay
Objective: To assess the ability of Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate to inhibit ALK5 signaling in a live-cell context, confirming cell permeability and target engagement.
Materials:
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Recombinant human TGF-β1 (5 ng/mL final concentration is a common starting point).[26]
-
Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate.
-
Luciferase assay reagent (e.g., Promega ONE-Glo™).
-
White, clear-bottom 96-well cell culture plates.
-
Luminometer.
Experimental Workflow:
Caption: Workflow for the cell-based ALK5 reporter assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed the reporter cell line into a 96-well plate at a density that will result in ~80-90% confluency at the end of the experiment (e.g., 20,000 cells/well). Incubate overnight.
-
Inhibitor Treatment: Prepare a serial dilution of the inhibitor in serum-free medium. Remove the old medium from the cells and add the inhibitor dilutions. Include DMSO-only controls.
-
Pre-incubation: Incubate the cells with the inhibitor for 1 hour at 37°C to allow for cell penetration and target binding.[26]
-
Stimulation: Add TGF-β1 to all wells (except for the "unstimulated" negative control) to a final concentration of ~5 ng/mL.
-
Incubation: Return the plate to the incubator for 16-24 hours. This duration is critical to allow for transcription and translation of the luciferase reporter.
-
Lysis and Detection:
-
Equilibrate the plate and luciferase reagent to room temperature.
-
Add the luciferase reagent directly to the wells according to the manufacturer's protocol (this typically lyses the cells and initiates the luminescent reaction).
-
Mix briefly on an orbital shaker and incubate for 10 minutes to stabilize the signal.
-
-
Data Acquisition: Read the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the average signal from the "unstimulated" wells from all other readings.
-
Normalize the data, setting the "TGF-β stimulated, no inhibitor" control as 100% pathway activity.
-
Plot the percent inhibition versus the log of inhibitor concentration and fit to a sigmoidal dose-response curve to determine the cellular IC₅₀.
-
Protocol 3: Western Blot for Phospho-SMAD2/3
Objective: To directly visualize the inhibition of ALK5's immediate downstream target, SMAD2/3, via phosphorylation status.
Causality and Principle: This method provides direct biochemical evidence of target engagement. A functional ALK5 inhibitor will prevent the TGF-β-induced phosphorylation of SMAD2 and SMAD3.[26] By using antibodies specific to the phosphorylated forms of these proteins (p-SMAD2/3), we can directly observe the inhibitor's effect on the signaling cascade. Total SMAD2/3 and a housekeeping protein (e.g., GAPDH) are used as loading controls to ensure that observed changes are due to altered phosphorylation, not differences in protein amount.
Materials:
-
A TGF-β responsive cell line (e.g., HaCaT keratinocytes, WI38VA13 fibroblasts).[26]
-
Recombinant human TGF-β1.
-
Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate.
-
RIPA or similar cell lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running and transfer buffers.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-SMAD2, anti-phospho-SMAD3, anti-total-SMAD2/3, anti-GAPDH.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system (e.g., Azure Biosystems Sapphire FL).[27]
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach ~80% confluency, serum-starve for 4-6 hours.
-
Inhibition and Stimulation: Pre-treat cells with varying concentrations of the inhibitor (e.g., 0.1, 1, 10 µM) or DMSO for 1 hour. Then, stimulate with TGF-β1 (5 ng/mL) for 1 hour.[26]
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody (e.g., anti-p-SMAD2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
-
Detection: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total SMAD2/3 and GAPDH to serve as loading controls.
-
Analysis: Quantify band intensities using image analysis software. Normalize p-SMAD levels to total SMAD levels or the loading control. Compare the normalized p-SMAD levels across different treatment conditions.
Data Presentation and Expected Results
Quantitative data should be summarized for clarity. The following table provides a representative example of expected results for a potent and cell-permeable ALK5 inhibitor.
| Assay Type | Parameter | Expected Value for an Active Compound | Rationale |
| In Vitro Kinase Assay | Biochemical IC₅₀ | 1 - 100 nM | Measures direct, potent inhibition of the purified enzyme.[24][28] |
| Cell-Based Reporter Assay | Cellular IC₅₀ | 50 - 500 nM | Confirms cell permeability and target engagement. Value is typically higher than biochemical IC₅₀ due to cellular factors.[29] |
| Western Blot | p-SMAD2/3 Levels | Dose-dependent reduction | Provides direct visual confirmation of downstream signaling inhibition. |
Interpretation: A successful ALK5 inhibitor candidate like Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate should exhibit a low nanomolar IC₅₀ in the biochemical assay. The cellular IC₅₀ will likely be higher but should remain in the sub-micromolar range, indicating good cell permeability. A clear, dose-dependent decrease in SMAD2/3 phosphorylation in the Western blot analysis will validate the mechanism of action observed in the functional reporter assay.
References
-
TGFβ signaling pathways in human health and disease - PMC - NIH. (URL: [Link])
-
Signaling by ALK5 mediates TGF-β-induced ET-1 expression in endothelial cells: a role for migration and proliferation. (URL: [Link])
-
TGF-β Signaling Pathway - News-Medical. (URL: [Link])
-
(PDF) TGF-beta signal transduction: biology, function and therapy for diseases. (URL: [Link])
-
Signaling Crosstalk of TGF-β/ALK5 and PAR2/PAR1: A Complex Regulatory Network Controlling Fibrosis and Cancer - MDPI. (URL: [Link])
-
What are ALK5 inhibitors and how do they work? - Patsnap Synapse. (URL: [Link])
-
TGF-β Signaling in Cancer: Mechanisms of Progression and Therapeutic Targets - MDPI. (URL: [Link])
-
The overview of TGF-β signaling pathway - Cusabio. (URL: [Link])
-
Role of the TGF-β/Alk5 Signaling Pathway in Monocrotaline-induced Pulmonary Hypertension - PMC. (URL: [Link])
-
Schematic presentation of the TGF--ALK5 signaling pathway in tumor... - ResearchGate. (URL: [Link])
-
TGF-Beta Type I Receptor (Alk5) Kinase Inhibitors in Oncology. (URL: [Link])
-
Tgf-beta type I receptor (Alk5) kinase inhibitors in oncology - PubMed. (URL: [Link])
-
TGF-Beta Type I Receptor (Alk5) Kinase Inhibitors in Oncology - Bentham Science Publisher. (URL: [Link])
-
TGFßR1 (ALK5) Kinase Assay Kit - BPS Bioscience. (URL: [Link])
-
TGF-Beta Type I Receptor (Alk5) Kinase Inhibitors in Oncology - ResearchGate. (URL: [Link])
-
Pharmacokinetics and tissue distribution of 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide; a novel ALK5 inhibitor and a potential anti-fibrosis drug - PubMed. (URL: [Link])
-
TGFßR1 (ALK5), Active - SignalChem. (URL: [Link])
-
Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (URL: [Link])
-
Rapid generation of a high quality lead for transforming growth factor-beta (TGF-beta) type I receptor (ALK5) - PubMed. (URL: [Link])
-
Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs - PMC. (URL: [Link])
-
IC50 Determination - edX. (URL: [Link])
-
Identification of Novel Inhibitors of the Transforming Growth Factor β1 (TGF-β1) Type 1 Receptor (ALK5) | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
In-cell Western Assays for IC50 Determination - Azure Biosystems. (URL: [Link])
-
Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC. (URL: [Link])
-
SKI2162, an inhibitor of the TGF-β type I receptor (ALK5), inhibits radiation-induced fibrosis in mice | Oncotarget. (URL: [Link])
-
Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC. (URL: [Link])
-
TGFßR1 (ALK5) Kinase Assay Kit - BPS Bioscience. (URL: [Link])
-
ALK5/TGFBR1 Kinase Assay Service - Reaction Biology. (URL: [Link])
-
Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry. (URL: [Link])
-
SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS - Farmacia Journal. (URL: [Link])
-
A Systematic Review On Thiazole Synthesis And Biological Activities. (URL: [Link])
-
A Highly Selective Chemical Probe for Activin Receptor-like Kinases ALK4 and ALK5 - bioRxiv. (URL: [Link])
-
Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones - MDPI. (URL: [Link])
-
ALK5 inhibitors under development. - ResearchGate. (URL: [Link])
-
Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors - PMC. (URL: [Link])
-
Synthesis and biological evaluation of novel benzo[c][4][5][6]thiadiazol-5-yl and thieno[3,2-c]- pyridin-2-yl imidazole derivatives as ALK5 inhibitors - ResearchGate. (URL: [Link])
- WO2020123453A2 - Alk5 inhibitors - Google P
-
Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (URL: [Link])
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Application Note: Hantzsch Synthesis of Pyridine-Thiazole Hybrids
Executive Summary
The fusion of pyridine and thiazole pharmacophores creates a "privileged structure" in medicinal chemistry, widely recognized for its ability to interact with diverse biological targets, including kinases (e.g., Dasatinib), bacterial DNA gyrase, and viral proteases. This Application Note provides a rigorous technical guide for synthesizing pyridine-thiazole hybrids via the Hantzsch Thiazole Synthesis. Unlike generic textbook descriptions, this guide focuses on the specific kinetic and thermodynamic considerations required to couple electron-deficient pyridine rings with thiazole precursors, offering both classical thermal and modern microwave-assisted protocols.
Mechanistic Insight & Chemical Logic
The Hantzsch synthesis is a condensation reaction between an
Reaction Pathway
The reaction proceeds through a bimolecular nucleophilic substitution (
-
Nucleophilic Attack: The sulfur atom of the thioamide attacks the
-carbon of the -haloketone, displacing the halide (bromide). -
Intermediate Formation: An acyclic
-thioiminium salt (hydroxythiazoline intermediate) is formed. -
Cyclization & Dehydration: The nitrogen of the thioamide attacks the carbonyl carbon, closing the ring. Subsequent loss of water drives the system toward aromaticity.
Critical Causality (The "Why" Behind the Protocol)
-
Solvent Choice: Ethanol is the standard because it solvates the transition state and facilitates proton transfer. However, for pyridine derivatives, the basicity of the pyridine nitrogen can scavenge the HBr byproduct, potentially stalling the dehydration step.
-
Scavengers: While the reaction generates HBr, adding strong bases early can degrade the
-haloketone (via Favorskii rearrangement or hydrolysis). Therefore, weak bases or post-reaction neutralization are preferred.
Visualization: Mechanistic Pathway
Figure 1: Step-wise mechanistic flow of the Hantzsch condensation leading to aromatization.
Experimental Protocols
Method A: Classical Thermal Synthesis (High Purity Focus)
Application: Best for gram-scale synthesis where crystallization is the preferred purification method. Target Molecule: 4-(Pyridin-2-yl)-2-phenylthiazole
Reagents
-
Precursor A: 2-(Bromoacetyl)pyridine hydrobromide (1.0 equiv, 5 mmol, ~1.40 g)
-
Precursor B: Thiobenzamide (1.1 equiv, 5.5 mmol, ~0.75 g)
-
Solvent: Absolute Ethanol (20 mL)
-
Workup: Ammonium Hydroxide (NH₄OH) or Na₂CO₃ solution.
Step-by-Step Workflow
-
Dissolution: In a 50 mL round-bottom flask, dissolve 2-(bromoacetyl)pyridine HBr in 15 mL of absolute ethanol.
-
Note: The hydrobromide salt is often used to ensure stability of the bromoketone.
-
-
Addition: Add thiobenzamide dissolved in 5 mL ethanol dropwise over 5 minutes.
-
Logic: Slow addition prevents local concentration spikes that could lead to dimerization of the thioamide.
-
-
Reflux: Equip with a condenser and reflux at 78°C for 2–4 hours.
-
Monitoring: Check TLC (Mobile phase: 30% EtOAc/Hexane). The starting bromoketone spot (
) should disappear.
-
-
Precipitation: Cool the mixture to room temperature. A solid hydrobromide salt of the product may precipitate.[1]
-
Neutralization: Pour the reaction mixture into 50 mL of ice-water. Basify to pH 8–9 using 10% NH₄OH or saturated Na₂CO₃.
-
Observation: The free base will precipitate as a solid (often yellow/off-white).
-
-
Purification: Filter the solid. Recrystallize from hot Ethanol/Water (8:2).
Method B: Microwave-Assisted Green Synthesis (High Throughput)
Application: Ideal for library generation (drug discovery screening). Advantages: Reaction times reduced from hours to minutes; higher yields due to uniform heating.
Protocol
-
Preparation: Mix 2-(bromoacetyl)pyridine (1.0 mmol) and substituted thioamide (1.1 mmol) in a microwave process vial (2–5 mL).
-
Solvent: Add 2 mL Ethanol (or use solvent-free conditions if reagents are liquid/low-melting).
-
Irradiation: Seal the vial. Set microwave reactor (e.g., Biotage/CEM) to:
-
Temp: 100°C
-
Time: 10–15 minutes
-
Pressure: High absorption setting.
-
-
Workup: Dilute with water, neutralize with NaHCO₃, and extract with Ethyl Acetate if no precipitate forms.
Comparative Data: Thermal vs. Microwave
| Parameter | Method A (Thermal) | Method B (Microwave) | Impact |
| Reaction Time | 3 – 5 Hours | 10 – 20 Minutes | 15x throughput increase |
| Yield | 65 – 75% | 85 – 92% | Reduced side reactions |
| Solvent Vol. | 20–50 mL/g | < 2 mL/g | Green chemistry compliance |
| Purity (Crude) | Moderate (needs recrystallization) | High (often spot-to-spot) | Simplified downstream processing |
Troubleshooting & Optimization (Self-Validating Systems)
The "Trustworthiness" of a protocol lies in knowing how to fix it when it fails.
| Issue | Root Cause | Corrective Action |
| Low Yield / Tarring | Polymerization of | Ensure reagents are fresh.[2] 2-(bromoacetyl)pyridine is unstable; store at -20°C. If dark, recrystallize precursor before use. |
| Product Remains in Solution | Pyridine moiety forms water-soluble salts. | The product is amphoteric. Ensure pH is strictly adjusted to the isoelectric point or slightly basic (pH 8-9) to precipitate the free base. |
| Incomplete Reaction | HBr byproduct inhibiting dehydration. | Add a weak base scavenger (e.g., NaOAc) during the reaction (Method A), but be cautious of hydrolysis. |
| Side Product: Dimer | Oxidative dimerization of thioamide to thiadiazole. | Degas the solvent (remove O₂) before reflux. Ensure stoichiometric accuracy. |
Workflow Visualization
Figure 2: Operational workflow for the synthesis and purification of pyridine-thiazole hybrids.
Biological Relevance & Applications
This synthesis is not merely academic; it is a gateway to potent bioactive molecules.
-
Anticancer (Kinase Inhibition): Pyridine-thiazole hybrids mimic the ATP-binding motif of kinases. Derivatives have shown high potency against EGFR and CDK-2/cyclin A2, outperforming reference drugs like Erlotinib in specific cell lines [1, 2].
-
Antimicrobial: The hybrid scaffold disrupts bacterial cell walls. 2,4-disubstituted thiazoles linked to pyridine have demonstrated MIC values comparable to Ciprofloxacin against S. aureus [3].
-
Drug Examples: The structural logic is seen in drugs like Dasatinib (Bcr-Abl inhibitor), which utilizes a thiazole core linked to a pyrimidine (bio-isostere of pyridine).
References
-
Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents.International Journal of Molecular Sciences. (2022).
-
[Link]
-
-
Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives.Arabian Journal of Chemistry. (2020).
-
Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents.Molecules. (2023).
-
[Link]
-
-
Green Synthesis of Thiazoles and Thiadiazoles Having Anticancer Activities under Microwave Irradiation.
- Troubleshooting Low Yields in Hantzsch Thiazole Synthesis.BenchChem Technical Guides. (2025).
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijarsct.co.in [ijarsct.co.in]
Application Note: Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate in Fragment-Based Drug Discovery
Executive Summary
Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate (MTPC) represents a high-value "privileged scaffold" within Fragment-Based Drug Discovery (FBDD) libraries. Characterized by its bi-heteroaryl core and a distinct synthetic growth vector (the methyl ester), MTPC offers an optimal balance of structural rigidity and functional adaptability.
This Application Note provides a comprehensive technical guide for integrating MTPC into FBDD campaigns. It covers physicochemical profiling, quality control, biophysical screening protocols (SPR/NMR), and synthetic elaboration strategies to evolve this fragment into potent lead compounds targeting kinases and metalloenzymes.
Physicochemical Profile & "Rule of Three" Compliance
Before deploying MTPC in screening, it is critical to verify its compliance with the Astex "Rule of Three" (Ro3), which governs the design of fragment libraries to ensure hits have sufficient chemical space for optimization.
Table 1: Physicochemical Properties of MTPC
| Property | Value | Ro3 Criteria | Status |
| Molecular Weight (MW) | 220.25 Da | < 300 Da | ✅ Pass |
| cLogP | ~1.8 | < 3 | ✅ Pass |
| H-Bond Donors (HBD) | 0 | < 3 | ✅ Pass |
| H-Bond Acceptors (HBA) | 4 | < 3 | ⚠️ Borderline* |
| Rotatable Bonds | 2 | < 3 | ✅ Pass |
| Polar Surface Area (PSA) | ~68 Ų | < 60-80 Ų | ✅ Pass |
*Note: While HBA is slightly elevated, the rigidity of the thiazole-pyridine bond reduces entropic penalties upon binding, compensating for the higher acceptor count.
Protocol A: Library Preparation & Quality Control
Fragments must be highly soluble and free of aggregation to prevent false positives in biophysical assays.
Reagents & Equipment[1]
-
Compound: Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate (purity >95% by LC-MS).
-
Solvent: DMSO-d6 (99.9% D) for NMR; standard DMSO for SPR.
-
Instrument: 600 MHz NMR (Bruker Avance III HD) or equivalent.
Step-by-Step Workflow
-
Stock Solution Preparation:
-
Weigh 22.0 mg of MTPC.
-
Dissolve in 1.0 mL of anhydrous DMSO to achieve a 100 mM stock .
-
Critical Step: Sonicate for 5 minutes at room temperature. Visual inspection must confirm zero particulate matter. Bi-aryls can exhibit π-stacking; ensure complete dissolution.
-
-
Solubility & Aggregation Check (DLS/NMR):
-
Dilute stock to 1 mM in assay buffer (e.g., PBS, pH 7.4).
-
Dynamic Light Scattering (DLS): Measure particle size. A clean trace should show no species >1 nm radius.
-
1H NMR QC: Acquire a 1D proton spectrum. Broadened peaks indicate aggregation or paramagnetic impurities. Sharp, distinct doublets for the pyridine/thiazole protons confirm monomeric state.
-
Protocol B: Biophysical Screening (STD-NMR)
Saturation Transfer Difference (STD) NMR is the gold standard for validating MTPC binding due to its detection of transient, low-affinity interactions (KD: 100 µM – 5 mM).
Assay Setup
-
Target Protein: 5-10 µM (recombinant kinase or metalloprotease).
-
Ligand (MTPC): 500 µM (100-fold excess).
-
Buffer: 50 mM Phosphate, 150 mM NaCl, pH 7.4, 10% D2O.
Experimental Parameters
-
Pulse Sequence: stddiff (Bruker standard).
-
On-Resonance Irradiation: -0.5 ppm (Protein methyls).
-
Off-Resonance Irradiation: 30 ppm (Control).
-
Saturation Time: 2.0 seconds (Gaussian pulse train).
Data Analysis
-
Binding Confirmation: Subtract the on-resonance spectrum from the off-resonance spectrum.
-
Epitope Mapping: Positive peaks in the difference spectrum correspond to protons in close contact (<5 Å) with the protein surface.
-
Expectation: The thiazole protons often show strong STD signals if the ring inserts into a hydrophobic pocket (e.g., ATP gatekeeper region).
-
Application: Fragment Elaboration & Chemistry
Once MTPC is identified as a hit, the methyl ester serves as the primary "growth vector." The following workflow outlines the conversion of the fragment into a higher-affinity lead.
Synthetic Pathway Visualization
Caption: Synthetic elaboration pathway transforming the MTPC fragment into a functionalized lead compound via ester hydrolysis and amide coupling.
Detailed Protocol: Ester Hydrolysis & Amide Coupling
Step 1: Saponification (Ester to Acid)
-
Dissolve MTPC (1.0 eq) in THF:Water (3:1).
-
Add Lithium Hydroxide (LiOH, 3.0 eq).
-
Stir at Room Temperature for 4 hours. Monitor by LC-MS (Shift from MW 220 -> 206).
-
Acidify with 1N HCl to pH 3. Precipitate the 5-(thiazol-2-yl)pyridine-2-carboxylic acid .
-
Filter and dry.[1] Yield typically >90%.
Step 2: Library Generation (Amide Coupling)
-
Dissolve the Acid intermediate (1.0 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 mins to activate.
-
Add diverse amines (R-NH2) to creating a "focused library" exploring the S2/S3 pockets of the target protein.
-
Isolate products via Prep-HPLC.
Case Study: Targeting Kinase ATP Pockets
Thiazolyl-pyridine scaffolds are structurally analogous to the bi-aryl cores of FDA-approved kinase inhibitors (e.g., Dasatinib, though distinct in connectivity).
-
Mechanism: The pyridine nitrogen often acts as a H-bond acceptor for the kinase "hinge" region.
-
Elaboration: The carboxylate vector points towards the solvent-exposed front pocket.
-
Result: By coupling solubilizing amines (e.g., piperazines, morpholines) to the MTPC acid core, researchers can improve potency from mM (fragment) to nM (lead) while simultaneously optimizing pharmacokinetic properties.
Table 2: SAR Evolution Example
| Compound Stage | Structure | KD (Affinity) | Ligand Efficiency (LE) |
| Fragment Hit | MTPC (Ester) | 850 µM | 0.35 |
| Intermediate | Acid Core | >1000 µM | -- |
| Lead Gen 1 | Amide + Benzyl group | 15 µM | 0.31 |
| Lead Gen 2 | Amide + Solubilizing Tail | 120 nM | 0.28 |
References
-
Fragment-Based Drug Discovery Principles: Erlanson, D. A., et al. "Twenty years on: the impact of fragment-based drug discovery." Nature Reviews Drug Discovery (2016). Link
-
Thiazole-Pyridine Scaffolds in Oncology: Zhang, J., et al. "Discovery of 3-(thiophen/thiazole-2-ylthio)pyridine derivatives as multitarget anticancer agents." Medicinal Chemistry Research (2019).[2] Link
-
MetAP Inhibitors (Related Scaffold): "Inhibitors of type I MetAPs containing pyridine-2-carboxylic acid thiazol-2-ylamide." Bioorganic & Medicinal Chemistry Letters (2005). Link
-
Synthetic Protocols: "Synthesis and anticancer activity of novel thiazole-5-carboxamide derivatives." ResearchGate (2025). Link
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Thiazolyl-Pyridine Esters
Introduction: The Dual Challenge
Purifying thiazolyl-pyridine esters presents a classic "push-pull" conflict in chromatography. You are dealing with a molecule that is simultaneously basic (due to the pyridine and thiazole nitrogens) and labile (due to the ester linkage).
-
The Trap: The basic pyridine nitrogen (pKa ~5.2) interacts strongly with acidic silanol groups (
) on standard silica gel, causing severe peak tailing and yield loss. -
The Risk: Standard remedies for tailing (like adding strong bases) or using protic solvents (methanol) can trigger hydrolysis or transesterification of your ester group.
This guide provides a self-validating workflow to navigate these competing properties, ensuring high purity without degrading your target.
Module 1: Method Development Strategy
Before packing your column, you must select the correct stationary and mobile phases.[1] Use this comparative matrix to make your decision.
Stationary & Mobile Phase Selection Matrix
| Variable | Recommendation | Technical Rationale |
| Stationary Phase | Amine-Functionalized Silica (Best) or Neutralized Standard Silica (Good) | Amine-bonded silica eliminates silanol interactions entirely, preventing tailing without additives. Standard silica requires neutralization (see Protocol A). |
| Mobile Phase A | Hexane or Heptane | Non-polar carrier. Heptane is less toxic but harder to remove (higher b.p.). |
| Mobile Phase B | Ethyl Acetate (EtOAc) | Preferred over alcohols. Good solubility for heterocycles; aprotic nature prevents transesterification. |
| Alternative Solvent | DCM / MeOH (Use with Caution) | Only for very polar derivatives. Warning: MeOH + Basic Silica can transesterify esters. Keep MeOH < 10%. |
| Modifier | Triethylamine (TEA) (0.5 - 1.0%) | Mandatory if using standard silica. Blocks acidic silanols. Not needed for Amine-silica. |
Module 2: Troubleshooting Guides
Issue 1: Severe Peak Tailing (The "Shark Fin" Peak)
Symptom: The product elutes as a broad, asymmetrical peak with a long tail, often co-eluting with later impurities. Root Cause: The pyridine nitrogen is acting as a Lewis base, hydrogen-bonding to acidic silanols on the silica surface [1].[2]
Corrective Protocol:
-
The TEA Block: Add 1% Triethylamine (TEA) to both your non-polar (Hexane) and polar (EtOAc) solvent reservoirs.
-
Column Pre-treatment: Flush the column with 3 Column Volumes (CV) of the mobile phase containing TEA before loading your sample. This "caps" the active sites.
-
Detection Check: TEA absorbs UV light below 254 nm. Ensure your detector is set to 254 nm or 280 nm to avoid baseline noise from the modifier.
Issue 2: Product Decomposition (Ester Hydrolysis)
Symptom: Appearance of a new, very polar spot on TLC (the carboxylic acid) or loss of product mass. Root Cause: Silica gel is naturally acidic (pH ~5). Prolonged exposure, especially with moisture, hydrolyzes the ester.
Corrective Protocol:
-
Switch to Neutral Alumina: If the compound is extremely acid-sensitive, replace silica with Neutral Alumina (Brockmann Grade III) .
-
Speed is Key: Flash chromatography (using pressure) is superior to gravity columns here. Minimizing residence time on the column reduces degradation risk [2].
-
Dry Solvents: Ensure your EtOAc is technical grade or better; wet solvents accelerate hydrolysis.
Issue 3: Sample Insolubility (The "Crash Out")
Symptom: Sample precipitates at the top of the column or streaks immediately upon loading. Thiazolyl-pyridines are often planar, crystalline solids with poor solubility in Hexane.
Corrective Protocol:
-
Do NOT wet load with DCM if the column is Hexane-packed (it will precipitate).
-
Execute Protocol B (Dry Loading) below.
Module 3: Advanced Protocols
Protocol A: Column Neutralization (The "Slurry" Method)
Use this when using standard irregular silica gel (40-63 µm).
-
Calculate: Use a 30:1 ratio of Silica to Crude Compound.
-
Slurry: Suspend the silica in your starting mobile phase (e.g., 10% EtOAc/Hexane) containing 1% TEA .
-
Pack: Pour the slurry into the column. Tap to settle.[3]
-
Flush: Run 2-3 CVs of the solvent through the column.
-
Why? This ensures the entire bed is basic. If you only add TEA to the eluent during the run, the bottom of the column remains acidic for the first half of the purification [3].
-
Protocol B: Solid Loading (Dry Loading)
Essential for thiazolyl-pyridine esters with high melting points.
-
Dissolve: Dissolve crude mixture in a minimal amount of DCM or Acetone (solvents that dissolve it fully).
-
Adsorb: Add silica gel (ratio: 2g silica per 1g crude) or Celite 545 to the flask.
-
Evaporate: Rotovap to dryness. You should have a free-flowing powder.[1][4]
-
Troubleshoot: If it's sticky, you added too little silica. Add more and re-evaporate.
-
-
Load: Pour the powder onto the top of your pre-packed, equilibrated column.
-
Protect: Add a layer of sand (1 cm) on top to prevent disturbing the bed when adding solvent [4].
Visualizing the Logic
Figure 1: Troubleshooting Decision Tree
Use this logic flow to determine the correct corrective action for peak shape or recovery issues.
Caption: Decision matrix for diagnosing chromatographic failures with basic esters. Blue nodes indicate decision points; Green nodes indicate protocols.
Figure 2: Solid Loading Workflow
Visualizing Protocol B for insoluble samples.
Caption: Step-by-step workflow for Dry Loading (Solid Loading) to overcome solubility issues in non-polar mobile phases.
FAQ: Frequently Asked Questions
Q: Can I use Methanol (MeOH) to elute my compound if it sticks? A: Proceed with extreme caution. While MeOH is a strong eluent, using it with basic silica (or TEA) creates methoxide ions in trace amounts, which can transesterify your ethyl/methyl ester. If you must use MeOH, keep it <10% and run the column quickly. A safer alternative is using Acetone as the polar modifier in Hexane.
Q: Why does my product "streak" even with TEA? A: You may be overloading the column. For difficult separations (like separating the ester from the hydrolyzed acid), limit your loading to 1% of the silica mass (e.g., 100mg sample on a 10g column). Also, ensure you equilibrated the column with TEA before injection [5].
Q: My UV baseline is very high. Is my compound eluting? A: This is likely the Triethylamine.[4] TEA has a UV cutoff around 245-250nm. If you are monitoring at 214nm or 254nm, the TEA will create a high background. Switch your monitoring wavelength to 280nm where the thiazolyl-pyridine conjugated system should still absorb strongly, but TEA does not.
References
-
Biotage. (2023).[5] How does an alkaline pH affect normal-phase flash chromatography separations? Retrieved from [Link]
-
Phenomenex. (n.d.). Tip on Peak Tailing of Basic Analytes. Retrieved from [Link]
-
University of Rochester, Dept. of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
-
Teledyne ISCO. (2019). Introduction to Flash Chromatography (Webinar). Retrieved from [Link]
Sources
Optimizing reaction temperature for thiazolyl-pyridine esterification
A Senior Application Scientist's Guide to Optimizing Reaction Temperature
Welcome to the technical support center for thiazolyl-pyridine esterification. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing these valuable heterocyclic compounds. Instead of a rigid protocol, we offer a dynamic, question-and-answer-based resource that addresses common challenges and provides the scientific reasoning behind our recommended troubleshooting steps. Our goal is to empower you with the expertise to optimize your reaction conditions confidently.
Frequently Asked Questions (FAQs)
Q1: My esterification reaction is not proceeding or is extremely slow at room temperature. Why is this, and what is the first step to optimize it?
Answer:
This is a common observation rooted in reaction kinetics. Esterification, particularly the classic Fischer-Speier method, is an equilibrium-controlled process that often has a significant activation energy barrier.[1][2]
-
Causality: At room temperature, the reactant molecules (the thiazolyl-pyridine carboxylic acid and the alcohol) may not possess sufficient kinetic energy to overcome this barrier, resulting in a very slow or negligible reaction rate. The reaction requires energy input to facilitate the nucleophilic attack of the alcohol on the protonated carbonyl carbon of the carboxylic acid.[2]
-
Troubleshooting Action: The most direct approach is to introduce heat. Heating the reaction mixture increases the kinetic energy of the molecules, leading to more frequent and energetic collisions, thereby increasing the reaction rate.[3]
-
Initial Step: Begin by heating the reaction mixture to a moderate temperature, such as 60-80 °C, under an inert atmosphere. Monitor the reaction's progress every hour using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Consider the Solvent: The maximum temperature you can achieve is dictated by the boiling point of your solvent. If using a low-boiling solvent like ethanol, your maximum reflux temperature will be around 78 °C. For higher temperatures, consider switching to a solvent like toluene (b.p. 111 °C).
-
Q2: I've increased the temperature, and now my reaction mixture is turning dark brown/black with many spots on the TLC. What's happening?
Answer:
This is a classic sign of thermal decomposition. While heat is necessary to drive the reaction, excessive temperatures can degrade the sensitive heterocyclic rings of your starting material or product.[4]
-
Causality: Thiazole and pyridine rings, while aromatic, are susceptible to degradation at high temperatures. The thiazole ring can undergo complex side reactions, including cycloadditions followed by sulfur extrusion to form pyridines.[5] The pyridine carboxylic acid moiety may also be prone to decarboxylation under harsh heating. This degradation leads to the formation of a complex mixture of byproducts, often appearing as a dark tar and multiple spots on a TLC plate.
-
Troubleshooting Actions:
-
Systematically Reduce Temperature: Lower the reaction temperature in 10-15 °C increments. Find the "sweet spot" where the reaction proceeds at a reasonable rate without significant decomposition. An optimal temperature might be found around 80 °C for many systems.[6]
-
Change Esterification Method: If decomposition persists even at temperatures required for a reasonable rate, the Fischer-Speier method may be too harsh. Consider a milder, room-temperature alternative using a coupling agent.
-
-
Experimental Protocol: Steglich Esterification (A Milder Alternative)
-
Dissolve the thiazolyl-pyridine carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Add the alcohol (1.2 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
The dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.
Note: This method avoids high heat but requires careful stoichiometry and anhydrous conditions.[7]
-
Q3: My yield has plateaued at ~50-60% even after prolonged heating. Why isn't the reaction going to completion?
Answer:
This is a hallmark of reaching equilibrium in a reversible reaction. Fischer esterification produces water as a byproduct. As water accumulates, the reverse reaction—ester hydrolysis—begins to compete with the forward reaction, establishing an equilibrium that limits the final yield.[2]
-
Causality: According to Le Châtelier's principle, to shift the equilibrium towards the product side, one of the products must be removed from the reaction mixture.[3] Simply increasing the temperature further may not be effective and could lead to the decomposition issues discussed in Q2.
-
Troubleshooting Action: The most effective strategy is to remove water as it is formed.
-
Dean-Stark Apparatus: The standard method is to conduct the reaction in a solvent that forms an azeotrope with water, such as toluene or benzene, using a Dean-Stark trap. The water-solvent azeotrope boils and condenses in the trap's side arm. The denser water separates to the bottom, while the solvent overflows back into the reaction flask, effectively removing water and driving the reaction to completion.[2]
-
Optimization Workflow & Data
The process of optimizing reaction temperature is a balancing act. The goal is to find the temperature window that maximizes the reaction rate while minimizing the rate of side product formation.
Table 1: Recommended Starting Temperatures for Various Esterification Methods
| Method | Catalyst / Reagent | Typical Solvent | Starting Temp. (°C) | Key Considerations |
| Fischer-Speier | Conc. H₂SO₄, TsOH | Alcohol or Toluene | 80 - 110 °C (Reflux) | Reversible; requires water removal for high yield.[1][8] |
| Steglich | DCC / DMAP | Anhydrous DCM, THF | 0 °C to Room Temp. | Milder conditions, but reagents are sensitizers.[7] |
| Enzymatic | Immobilized Lipase (e.g., Novozym 435) | n-Hexane, Toluene | 40 - 60 °C | Highly specific and very mild; slower reaction times.[9] |
| Microwave-Assisted | Acid or Base Catalyst | High-boiling polar solvent | 100 - 140 °C | Drastically reduces reaction time; risk of superheating and decomposition.[10] |
Q4: Can the choice of catalyst affect the optimal reaction temperature?
Answer:
Absolutely. The catalyst's role is to lower the activation energy of the reaction, which directly influences the required temperature.
-
Causality & Logic:
-
Strong Acid Catalysts (H₂SO₄): These are the standard for Fischer esterification. They effectively protonate the carbonyl oxygen, making the carbon more electrophilic. However, they can also promote side reactions at high temperatures. The salt produced from the combination of the pyridine carboxylic acid ester and the strong acid is often the true catalytic agent.[8]
-
Enzymatic Catalysts (Lipases): Enzymes like Novozym 435 create a unique microenvironment in their active site that stabilizes the transition state.[9] This dramatically lowers the activation energy, allowing the reaction to proceed efficiently at much lower temperatures (e.g., 50 °C), which is ideal for thermally sensitive substrates.[9]
-
Coupling Agents (DCC, TBTU): These are not traditional catalysts but stoichiometric reagents that activate the carboxylic acid by forming a highly reactive intermediate (e.g., an O-acylisourea for DCC). This intermediate is readily attacked by the alcohol, even at room temperature, bypassing the need for thermal energy.[11]
-
-
Troubleshooting Action: If you are limited to lower temperatures due to substrate instability, switching from a standard acid catalyst to an enzymatic method or a chemical coupling agent is a logical and effective strategy.
References
-
Beilstein Journal of Organic Chemistry. (2024). Synthesis and biological profile of 2,3-dihydro[12][13]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors. [Link]
-
RSC Advances. (2024). Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability. [Link]
-
Molecules. (2019). Synthesis of new functionalized thiazolo pyridine-fused and thiazolo pyridopyrimidine-fused spirooxindoles via one-pot reactions. [Link]
-
Molecules. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. [Link]
-
Natural Product Reports. (2015). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. [Link]
- Google Patents. (1956).
-
Wikipedia. Thiazole. [Link]
-
Chemguide. Esterification of carboxylic acids. [Link]
-
Molecules. (2021). Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. [Link]
-
Molecules. (2022). Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
ResearchGate. (2015). Optimization conditions for the synthesis of thiazolopyrimidine 3a. [Link]
-
Molecules. (2022). Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. [Link]
-
Molecules. (2025). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. [Link]
-
Reddit. (2024). Esterification/Amidation Problems. [Link]
-
YouTube. (2020). Making esters - Part 1 | Chemistry Tutorial. [Link]
-
Arabian Journal of Chemistry. (2020). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. [Link]
-
MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thiazole - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 9. Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Ester synthesis by esterification [organic-chemistry.org]
- 12. Synthesis and biological profile of 2,3-dihydro[1,3]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of new functionalized thiazolo pyridine-fused and thiazolo pyridopyrimidine-fused spirooxindoles via one-pot reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Advanced Strategies for 5-Substituted Pyridine Functionalization
Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of functionalizing 5-substituted pyridines. The inherent electronic and steric properties of the pyridine ring, further modulated by a substituent at the C5 position, present unique challenges in achieving desired regioselectivity and reaction efficiency. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these synthetic hurdles.
Understanding the Challenge: The "5-Substituent Effect"
The pyridine nucleus is electron-deficient, a characteristic that dictates its reactivity towards both nucleophilic and electrophilic reagents. Functionalization is often challenging due to the coordinating ability of the nitrogen atom, which can interact with metal catalysts, and the inherent polarization of the ring. A substituent at the C5 position introduces an additional layer of complexity, influencing the steric accessibility and electronic nature of the remaining C-H bonds and pre-functionalized positions (e.g., halogens for cross-coupling).
Troubleshooting Guide: Common Issues in 5-Substituted Pyridine Functionalization
This section addresses specific problems you may encounter during your experiments, providing causative explanations and actionable solutions.
Issue 1: Low or No Conversion in Suzuki-Miyaura Cross-Coupling of a 5-Substituted 2-Halopyridine
Question: I am attempting a Suzuki-Miyaura coupling with my 5-substituted 2-bromopyridine, but I am observing very low conversion to the desired biaryl product. What are the likely causes and how can I improve my yield?
Answer: Low conversion in this context often points to a combination of steric hindrance and electronic effects that impact the catalytic cycle. The 5-substituent can sterically hinder the approach of the catalyst and the boronic acid derivative to the C2 position. Additionally, the pyridine nitrogen can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity.[1][2]
Troubleshooting Workflow:
Caption: Strategies for controlling regioselectivity in C-H functionalization.
-
Temporary Dearomatization-Rearomatization: Recent advances have enabled meta-C-H functionalization (C3/C5) through a dearomatization-rearomatization sequence. [3][4]This involves converting the pyridine into a more electron-rich dihydropyridine intermediate, which then undergoes regioselective functionalization before being re-aromatized. [4]* Ligand-Directed Catalysis: For some C-H functionalization reactions, the ligand on the metal catalyst can play a crucial role in directing the reaction to a specific site, sometimes overriding the inherent electronic preferences of the pyridine ring. [5]Experimenting with different ligands, from simple phosphines to more complex N-heterocyclic carbenes (NHCs), can alter the regiochemical outcome.
Issue 3: Catalyst Decomposition in Buchwald-Hartwig Amination
Question: During my Buchwald-Hartwig amination of a 5-substituted 3-halopyridine, the reaction mixture turns black, and I suspect catalyst decomposition, leading to low yields. How can I prevent this?
Answer: Catalyst decomposition, often observed as the formation of palladium black, is a common issue in Buchwald-Hartwig aminations, especially with electron-deficient or sterically hindered heterocyclic substrates. [6]The pyridine nitrogen can coordinate too strongly to the palladium center, leading to the formation of inactive species.
Mitigation Strategies:
-
Use of Bulky, Electron-Rich Ligands: As with Suzuki couplings, bulky biarylphosphine ligands (e.g., BrettPhos, RuPhos) are essential. [6][7][8]These ligands form stable, catalytically active complexes and create a steric shield around the palladium center, preventing aggregation. [6]* Choice of Palladium Pre-catalyst: Use well-defined pre-catalysts like the BrettPhos-Pd-G3 or G4 palladacycles. These are generally more stable and provide a more controlled release of the active Pd(0) catalyst compared to sources like Pd₂(dba)₃. [6]* Base Selection: The choice of base is critical. While strong bases like NaOtBu are common, they can sometimes promote catalyst decomposition. In some cases, weaker bases like K₃PO₄ or K₂CO₃ can provide a milder reaction environment and improve catalyst longevity.
-
Reaction Conditions: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) and with anhydrous, degassed solvents. Oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst.
| Parameter | Recommendation | Rationale |
| Catalyst | BrettPhos-Pd-G3/G4 | Highly active and stable pre-catalyst for challenging aminations. [6] |
| Ligand | BrettPhos, RuPhos | Bulky ligands that stabilize the catalyst and promote efficient turnover. [7][8] |
| Base | NaOtBu, LiHMDS, K₃PO₄ | Choice depends on the specific substrates; start with NaOtBu and optimize if needed. |
| Solvent | Toluene, Dioxane (anhydrous, degassed) | Crucial for preventing catalyst deactivation by oxygen. |
Frequently Asked Questions (FAQs)
Q1: How does the electronic nature of the 5-substituent affect functionalization at other positions?
A1: An electron-donating group (EDG) at C5 will increase the electron density of the ring, making it more susceptible to electrophilic attack (though still challenging) and potentially slowing down nucleophilic aromatic substitution. Conversely, an electron-withdrawing group (EWG) at C5 will further decrease the ring's electron density, making it more reactive towards nucleophiles and in some C-H activation manifolds, but less reactive towards electrophiles.
Q2: Can I use directed ortho-metalation to functionalize the C6 position of a 5-substituted pyridine?
A2: This is a challenging transformation. A directing group would need to be placed at C5, and it would need to direct metalation towards the more sterically hindered C6 position over the C4 position. The outcome would be highly dependent on the specific directing group and the steric bulk of the 5-substituent. In most cases, metalation will preferentially occur at the less hindered C4 position.
Q3: Are there any general recommendations for solvent and temperature for these challenging reactions?
A3: For cross-coupling reactions, polar aprotic solvents like dioxane, toluene, or DMF are common, often with the addition of water for Suzuki couplings. Reaction temperatures are typically elevated, ranging from 80 to 120 °C, to overcome the high activation barriers associated with hindered substrates. For lithiation reactions, very low temperatures (-78 °C) are required to prevent side reactions and ensure the stability of the organolithium intermediates. [9] Q4: What is the "2-pyridyl problem" and how does a 5-substituent impact it?
A4: The "2-pyridyl problem" refers to the difficulty of using 2-pyridyl organometallic reagents (e.g., boronic acids) as nucleophiles in cross-coupling reactions. [1]This is due to the instability of these reagents and the tendency of the pyridine nitrogen to coordinate to the catalyst. A 5-substituent can exacerbate this issue through steric hindrance, further impeding the approach of the nucleophile to the metal center during the transmetalation step. Using more stable nucleophilic partners, like potassium trifluoroborates or MIDA boronates, can help mitigate this problem. [1]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 5-Substituted 2-Chloropyridine
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add the 5-substituted 2-chloropyridine (1.0 mmol, 1.0 equiv), the boronic acid pinacol ester (1.2 mmol, 1.2 equiv), and finely powdered K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the XPhos-Pd-G3 pre-catalyst (0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Directed ortho-Metalation and Quenching of a 5-Substituted Pyridine
This protocol assumes the presence of a suitable directing group (e.g., at C4 for C3-functionalization).
-
Reaction Setup: To a dry, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF (10 mL) and cool to -78 °C.
-
Base Preparation: If using LDA, add diisopropylamine (1.1 mmol, 1.1 equiv) to the THF, followed by the dropwise addition of n-BuLi (1.1 mmol, 1.1 equiv). Stir at -78 °C for 30 minutes.
-
Lithiation: Add a solution of the 5-substituted pyridine with a directing group (1.0 mmol, 1.0 equiv) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1-2 hours at this temperature.
-
Electrophilic Quench: Add the electrophile (e.g., benzaldehyde, 1.2 mmol, 1.2 equiv) dropwise to the reaction mixture at -78 °C.
-
Reaction and Work-up: Stir at -78 °C for 1 hour, then slowly warm to room temperature. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
References
- Directed functionalization of pyridine through transition metal catalysis. (n.d.).
- Directing Group-Free Regioselective meta-C-H Functionaliz
- Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. (2026).
- Removable and modifiable directing groups in C-H activ
- Application Notes and Protocols: 2-Pyridyllithium in the Synthesis of Substituted Pyridines. (n.d.). Benchchem.
- Challenges in the functionalization of pyridines. (n.d.).
- Pyridine C(sp2)
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
- Pyridine Synthesis: Cliff Notes. (2004). Baran Lab.
- Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of Pyrazolo[4,3-c]pyridines. (n.d.). Benchchem.
- Subtle steric differences reveal a model for Ni cross-coupling success. (2017). Princeton University.
- Directed lithiation of simple aromatics and heterocycles for synthesis of substituted deriv
- Buchwald–Hartwig amin
- A Novel Synthesis of a Highly Sterically Hindered C2Symmetric Chiral Pyridine Deriv
- Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. (2020). MDPI.
- DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIV
- Synthesis of 5-Substituted Pyrimidines. ortho-Directed Lithiation of Pyrimidine Derivatives. (n.d.).
- Pyridine synthesis. (n.d.). Organic Chemistry Portal.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). PMC.
- The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activ
- Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. (n.d.). PMC.
- A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenyl
- Technical Support Center: Optimization of Suzuki Coupling for Bulky Pyridine Ligands. (n.d.). Benchchem.
- Breakthrough in "meta-C-H functionalization" of pyridines. (2022). Analytik NEWS.
- Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. (2014).
- Synthesis of pyridine functionalised, sterically hindered lithium and copper(I) alkyls; crystal structures of [{2-(Me>3>Si) >2>C(M)C>5>H>4>N}>2>] (M = Li or Cu), dimeric compounds free of multicentre bonding. (1983).
- Pyridine CH functionaliz
- Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. (2001). PubMed.
- Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
- The Asymmetric Buchwald–Hartwig Amination Reaction. (n.d.). Wiley Online Library.
- Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis.
- Troubleshooting low reactivity of substituted pyridines in indolizine synthesis. (n.d.). Benchchem.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube.
- Pd(II)
- Help needed with unreproducible Suzuki coupling. (2023). Reddit.
Sources
- 1. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. analytik.news [analytik.news]
- 5. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Copper Impurity Removal in Thiazole-Pyridine Synthesis
Ticket ID: CU-REM-001 Status: Open Subject: Troubleshooting copper catalyst removal from N-heterocyclic scaffolds (Thiazole-Pyridine)
Executive Summary: The "Chelation Paradox"
Why is this hard? You are likely encountering difficulty because the very features that make thiazole-pyridine scaffolds valuable in medicinal chemistry (electron-rich nitrogen and sulfur donors) also make them potent ligands. In effect, your drug candidate is competing with your washing agents to bind the copper.
Standard aqueous washes often fail because the formation constant (
Regulatory Thresholds (ICH Q3D)
Before selecting a method, confirm your target limit. Copper is a Class 3 impurity.
| Route of Administration | Permitted Daily Exposure (PDE) | Concentration Limit (10g daily dose) | Concentration Limit (1g daily dose) |
| Oral | 3000 µ g/day | 300 ppm | 3000 ppm |
| Parenteral | 300 µ g/day | 30 ppm | 300 ppm |
| Inhalation | 30 µ g/day | 3 ppm | 30 ppm |
Decision Matrix: Selecting Your Protocol
Use the following logic flow to determine the most appropriate removal method for your specific stage of synthesis.
Figure 1: Decision matrix for selecting copper removal strategy based on product solubility and contamination levels.[1]
Method A: Enhanced Aqueous Extraction
Best For: Lipophilic products soluble in EtOAc, DCM, or Toluene.
Standard saturated
Protocol: The "Ammonia-EDTA" Dual Wash
-
Dilution: Dilute the reaction mixture with a non-miscible solvent (EtOAc or DCM).
-
Oxidation (Critical): If Cu(I) was used, stir the organic layer with open air for 30 mins to ensure oxidation to Cu(II), which is more water-soluble.
-
Wash 1 (Displacement): Wash with 10% aqueous
: saturated (1:1) . -
Wash 2 (Chelation): Wash with 0.5 M EDTA (disodium salt) adjusted to pH 8-9 .
-
Note: EDTA efficiency drops significantly below pH 7.
-
-
Final Polish: Wash with brine, dry over
.[4]
Method B: Solid-Supported Scavengers
Best For: High-throughput purification, flow chemistry, or when aqueous washes fail.
For thiazole-pyridine systems, Thiourea and TMT (Trimercaptotriazine) functionalized silica are superior to standard amine scavengers because Sulfur is a "softer" donor, matching Cu's soft acid character.
Comparative Scavenger Data
| Scavenger Type | Functional Group | Selectivity | Relative Cost | Best For |
| Si-Thiourea | Thiourea | High (Cu, Pd, Ru) | Medium | General Purpose. Best balance of cost/speed. |
| Si-TMT | Trimercaptotriazine | Very High (Cu, Pd) | High | Stubborn Complexes. Use when Thiourea fails. |
| Si-Triamine | Propyltriamine | Moderate | Low | Bulk Removal. Only for weakly bound Cu. |
| Si-Thiol | Propylthiol | High (Pd, Ag, Cu) | Medium | Pd/Ag preferred , but effective for Cu. |
Protocol: Batch Mode Scavenging
-
Quantify: Estimate residual Cu (e.g., assuming 100% catalyst retention).
-
Dosing: Add 4-8 equivalents of scavenger (relative to residual Cu) to the reaction solution.
-
Solvent: Works best in THF, MeOH, or DMF. Avoid non-polar solvents (Hexane) if possible, as wetting is poor.
-
Time/Temp: Stir at 40°C for 4 hours or Room Temp for 12 hours.
-
Tip: Heating improves kinetics significantly for sterically hindered thiazole complexes.
-
-
Filtration: Filter through a 0.45 µm pad or Celite.
Method C: Assisted Crystallization
Best For: Final API polishing (removing the last 50-100 ppm).
If your product is a solid, you can "dope" the crystallization solvent with a ligand that keeps Cu in the mother liquor.
Protocol: L-Cysteine Doping[5]
-
Dissolution: Dissolve crude product in the minimum amount of hot solvent (e.g., Ethanol/Water).
-
Doping: Add 1-5 wt% L-Cysteine (relative to product).
-
Mechanism: L-Cysteine forms a highly water-soluble complex with Cu.
-
Precipitation: Cool the solution to induce crystallization of your product.
-
Wash: Filter the crystals and wash immediately with cold solvent to remove the soluble Cysteine-Cu complex.
Troubleshooting & FAQs
Q1: My product turned green/blue after column chromatography. What happened?
A: The silica gel in your column acted as a weak ligand, stripping some Cu but not all. The "band" of Copper often co-elutes with polar N-heterocycles. Fix: Dissolve the fraction in DCM and perform the Method A (EDTA) wash immediately. If the product is acid-sensitive, use Si-TMT resin (Method B).
Q2: I am using Si-Thiol, but the Copper levels aren't dropping below 100 ppm.
A: Thiol scavengers can sometimes form disulfide bridges (
Q3: Can I use activated carbon (Charcoal)?
A: Charcoal is non-specific. While it adsorbs Cu, it will likely adsorb your aromatic thiazole-pyridine product, leading to yield loss (often >10%). Solid-supported scavengers (Method B) are chemically selective and minimize yield loss.
Mechanism of Action
Understanding the competition is key. The diagram below illustrates why standard amines fail and why sulfur-based scavengers succeed.
Figure 2: Competitive binding kinetics. The Thiourea ligand effectively out-competes the Thiazole product for the Copper metal center.
References
-
International Council for Harmonisation (ICH). Guideline Q3D(R2) on Elemental Impurities. (2022).[5][6] Link
-
Biotage. Metal Scavenging in Pharmaceutical Process Development. Application Note. Link
-
SiliCycle. SiliaMetS® Metal Scavengers: Removal of Copper from Organic Reaction Mixtures. Application Note. Link
- Phillips, S. et al. "Removal of Copper from Cu-Catalyzed 'Click' Reactions." Journal of Organic Chemistry. (Specific protocols for EDTA/Ammonia washes).
-
Dokken, K. et al. "Synthesis of photocatalytic cysteine-capped Cu clusters." RSC Advances. (Discusses Cysteine-Cu binding mechanism).[7] Link
Sources
Recrystallization solvents for Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate
Technical Support Center: Recrystallization Guide for Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate
Executive Summary & Chemical Profile
Compound: Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate Class: Heterobiaryl Carboxylate / Pyridine-Thiazole Hybrid Application: Pharmaceutical intermediate (kinase inhibitors, GPCR ligands).[1][2]
Technical Context:
This compound features a planar heteroaromatic core with a methyl ester functionality.[1][2][3] Its solubility profile is dominated by the lipophilic
Solvent Selection Matrix
Based on structural analogs (e.g., ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate) and general solubility parameters for heteroaromatic esters, the following solvent systems are recommended.
| Solvent System | Role | Suitability | Application Notes |
| Ethanol (Abs.) | Primary | High | Best starting point.[1][2] Promotes |
| Ethyl Acetate / Heptane | Binary | High | Excellent for removing non-polar impurities.[1][2] Dissolve in minimal hot EtOAc; add Heptane until turbid. |
| Methanol | Primary | Medium | Higher solubility than EtOH.[1][2] Use if the compound crashes out too fast in EtOH.[1][2] |
| Acetonitrile (MeCN) | Primary | Medium | Good for polar impurities.[1][2] cooling to -20°C often required for high yield.[1][2] |
| Toluene | Primary | Low | Risk of solvate formation; good for very lipophilic analogs but often leads to oiling.[1][2] |
ngcontent-ng-c2372798075="" class="ng-star-inserted">Critical Warning: Avoid prolonged boiling in water-containing solvents (e.g., 95% EtOH) if the pH is not strictly neutral, as the methyl ester at the 2-position of pyridine is susceptible to hydrolysis [1].[2]
Troubleshooting & FAQs
Q1: The compound is "oiling out" (forming a liquid layer) instead of crystallizing. How do I fix this? Diagnosis: The solution temperature is above the "oiling out" limit (liquid-liquid phase separation) before the saturation point is reached.[1][2] Solution:
-
Re-dissolve: Reheat the mixture until clear.
-
Seed: Add a seed crystal at a temperature just below the boiling point.
-
Agitate: Vigorously stir the solution while cooling slowly.
-
Change Solvent: Switch to a system with a lower boiling point (e.g., change Toluene to Ethanol) or increase the volume of the solvent to lower the saturation temperature.[1][2]
Q2: The crystals are grey or off-white.[1][2] Is this purity or morphology? Diagnosis: Likely residual Palladium (from cross-coupling) or polymeric impurities.[1][2] Solution:
-
Activated Carbon: Dissolve in hot Ethyl Acetate, add activated charcoal (5 wt%), reflux for 15 mins, and filter through Celite before recrystallization.
-
Thiol Resins: For Pd removal, SiliaMetS® Thiol scavengers are superior to carbon for pyridine-containing compounds, as carbon can irreversibly adsorb the product.[1][2]
Q3: I have low recovery yield (<50%). Diagnosis: The compound is too soluble in the mother liquor. Solution:
-
Cooling: Ensure the vessel is cooled to 0–4°C for at least 4 hours.
-
Anti-solvent: If using Ethanol, add Water dropwise (only if neutral pH) until turbidity persists, then cool.[1][2]
-
Second Crop: Concentrate the mother liquor to half volume and repeat cooling.
Detailed Experimental Protocol
Method A: Ethanol Recrystallization (Standard)
-
Preparation: Place crude solid (1.0 eq) in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Dissolution: Add Absolute Ethanol (5 mL/g). Heat to reflux (80°C).
-
Filtration (Hot): If insoluble particles (salts/catalyst) remain, filter the hot solution through a pre-warmed glass frit or Celite pad.[1][2]
-
Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 1-2 hours) with gentle stirring.
-
Tip: Wrap the flask in a towel to slow the cooling rate.[1]
-
-
Finishing: Once at room temperature, place in an ice bath (0-4°C) for 1 hour.
-
Collection: Filter the crystals via vacuum filtration. Wash with cold Ethanol (-20°C).[1] Dry under high vacuum at 40°C.[1][2]
Method B: Ethyl Acetate / Heptane (Binary System) [1][2]
-
Dissolution: Dissolve crude solid in minimal boiling Ethyl Acetate.
-
Precipitation: While maintaining gentle reflux, add Heptane dropwise.[1][2]
-
Endpoint: Stop adding Heptane the moment a persistent cloudiness (turbidity) appears.[1][2]
-
Clearing: Add 1-2 drops of Ethyl Acetate to clear the solution.[1][2]
-
Cooling: Allow to cool to room temperature undisturbed.
Process Visualization
Figure 1: Solvent Screening Decision Tree
Caption: Decision logic for selecting the optimal recrystallization solvent system based on initial solubility observations.
References
-
Farmacia Journal. "Synthesis of some new 4-methyl-2-(4-pyridyl)-thiazole-5-yl-azoles as potential antimicrobial agents."[1][2] Farmacia, vol. 63, no.[1][2][4] 2, 2015. (Describes ethanol recrystallization of analogous ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate).
-
National Institutes of Health (PMC). "The crystal structure of a solid solution of ethyl and d3-methyl 2-[(4-methylpyridin-2-yl)amino]-4-(pyridin-2-yl)thiazole-5-carboxylate."[1][2] PMC, 2020.[1][2] (Describes Ethyl Acetate recrystallization of pyridine-thiazole esters).
-
Arabian Journal of Chemistry. "Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives." Arabian Journal of Chemistry, 2020.[1][2] (Protocols for EtOH-DMF mixtures).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. AU2009205072B2 - Condensed aminodihydrothiazine derivative - Google Patents [patents.google.com]
- 3. A solid solution of ethyl and d 3-methyl 2-[(4-methylpyridin-2-yl)amino]-4-(pyridin-2-yl)thiazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Validation & Comparative
1H NMR Structural Verification: Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate
The following guide provides an in-depth technical analysis of the 1H NMR spectrum for Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate . It is designed for medicinal chemists and analytical scientists requiring rigorous structural verification.
Content Type: Publish Comparison Guide Version: 2.1 (Technical Application Note)
Executive Summary & Utility
Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate (CAS: 1346698-47-2) is a critical bi-heteroaryl building block in drug discovery, particularly for kinase inhibitors and fragment-based drug design. Its structural integrity relies on the precise connectivity between the pyridine C5 position and the thiazole C2 position.
This guide compares the Target Product against common Structural Alternatives (isomers and synthetic precursors) to establish a self-validating identification protocol.
Experimental Protocol (Standardized)
To ensure reproducibility and comparable chemical shifts (
-
Solvent: Chloroform-d (
, 99.8% D) + 0.03% TMS (v/v).-
Rationale:
provides optimal resolution for the aromatic region (7.0–9.5 ppm) and prevents the broadening of thiazole protons often seen in DMSO- due to viscosity/H-bonding.
-
-
Concentration: 10–15 mg sample in 0.6 mL solvent.
-
Acquisition Parameters:
-
Frequency: 400 MHz or higher (recommended for H3/H4 pyridine resolution).
-
Pulse Angle: 30°.
-
Relaxation Delay (
): 2.0 seconds (ensure quantitative integration of the methyl ester). -
Scans (
): 16–32.
-
Structural Analysis & Peak Assignment
The spectrum is defined by three distinct zones: the Deshielded Heteroaromatic Zone, the Thiazole Characteristic Zone, and the Aliphatic Ester Zone.
The Target Spectrum (CDCl3)
| Position | Proton Label | Shift ( | Multiplicity | Integration | Coupling ( | Structural Logic |
| Pyridine-H6 | 9.15 – 9.25 | Doublet (d) | 1H | Most deshielded; | ||
| Pyridine-H3 | 8.20 – 8.25 | Doublet (d) | 1H | Ortho to Ester (EWG); | ||
| Pyridine-H4 | 8.40 – 8.50 | Doublet of Doublets (dd) | 1H | Meta to Ester; couples to H3 (ortho) and H6 (meta). | ||
| Thiazole-H4' | 7.90 – 7.95 | Doublet (d) | 1H | |||
| Thiazole-H5' | 7.40 – 7.45 | Doublet (d) | 1H | |||
| Methyl Ester | 4.00 – 4.05 | Singlet (s) | 3H | - | Diagnostic singlet for ester verification. |
Note: Chemical shifts are referenced to TMS (
0.00).[1] In DMSO-, expect a downfield shift of 0.1–0.3 ppm for aromatic protons due to polarity effects.
Comparison: Target vs. Critical Alternatives
Distinguishing the product from its precursors or isomers is the core challenge.
Scenario A: Product vs. Starting Material (Methyl 5-bromopyridine-2-carboxylate)
-
The Diagnostic: The disappearance of the Thiazole signals (
) and the shift of Pyridine . -
Observation:
-
Starting Material: Pyridine
appears upfield ( ppm) compared to the product ( ppm) because the Thiazole ring is more electron-withdrawing/anisotropic than Bromine. -
Product: Appearance of two doublets with characteristic thiazole coupling (
Hz).
-
Scenario B: Product vs. Regioisomer (Thiazol-4-yl vs. Thiazol-2-yl)
If the synthesis involves a Hantzsch condensation, the thiazol-4-yl isomer is a potential risk.
-
The Diagnostic: The chemical shift of the Thiazole proton adjacent to Sulfur (
). -
Thiazol-2-yl (Target): Two vicinal protons (
) with Hz. -
Thiazol-4-yl (Isomer): The proton at position 2 (between S and N) is extremely deshielded (
ppm) and appears as a singlet or weak doublet.
Visualizing the Assignment Logic
The following diagram illustrates the logical flow for assigning the aromatic region, ensuring the distinction between the pyridine and thiazole systems.
Caption: Decision tree for distinguishing Pyridine vs. Thiazole protons based on chemical shift and coupling constants.
Comparative Data Summary
This table contrasts the target product with its hydrolyzed impurity (Carboxylic Acid) and the brominated precursor.
| Feature | Target Product (Methyl Ester) | Alternative 1 (Carboxylic Acid Impurity) | Alternative 2 (Bromo-Precursor) |
| Methyl Signal | Singlet, 4.0 ppm (3H) | Absent | Singlet, 4.0 ppm (3H) |
| Pyridine H6 | |||
| Thiazole Signals | Present (2 Doublets) | Present (2 Doublets) | Absent |
| Exchangeable Protons | None | Broad singlet >11 ppm (COOH) | None |
Synthesis & Impurity Context
Understanding the synthesis aids in anticipating impurities.
-
Stille Coupling: If synthesized via 2-(tributylstannyl)thiazole, look for aliphatic butyl multiplets (
0.8–1.6 ppm) which are notoriously difficult to remove. -
Suzuki Coupling: If using boronic acids, look for residual pinacol singlets (
1.2–1.3 ppm).
References
-
General Heterocyclic Shifts: Abraham, R. J., & Mobli, M. (2008). 1H chemical shifts in NMR: Part 18—Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. Link
-
Thiazole Coupling Constants: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link
-
Pyridine Substituent Effects: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Referencing standard shifts for electron-deficient pyridines). Link
-
Analogous Thiazolyl-Pyridine Synthesis: Arabian Journal of Chemistry, 2020. (Synthesis and spectral data of pyridine-thiazole hybrids). Link
Sources
Precision Characterization of Thiazolyl-Pyridine Methyl Esters: An HRMS Interpretation Guide
Executive Summary
The thiazolyl-pyridine scaffold is a cornerstone in modern medicinal chemistry, appearing frequently in kinase inhibitors and anti-infective agents. However, the structural rigidity and heteroatom density (N, S, O) of these methyl esters present unique analytical challenges. Standard low-resolution mass spectrometry often fails to distinguish between isomeric variations or confirm the integrity of the labile ester moiety against hydrolysis.
This guide provides a rigorous, self-validating framework for interpreting High-Resolution Mass Spectrometry (HRMS) data for this specific chemical class. It moves beyond basic spectral reading to a causal analysis of fragmentation physics and isotopic signatures.
Part 1: The Analytical Challenge & Technology Selection
For a thiazolyl-pyridine methyl ester, the primary analytical risks are isobaric interference (distinguishing the target from synthetic byproducts) and ester hydrolysis (confirming the methyl ester vs. the carboxylic acid).
Comparative Technology Matrix
The following table contrasts the performance of leading MS technologies for this specific application.
| Feature | Orbitrap (e.g., Q Exactive) | Q-TOF (e.g., Synapt/Xevo) | Triple Quad (QQQ) | Verdict for Structure ID |
| Resolving Power | Ultra-High (>140,000) | High (40,000 - 60,000) | Low (Unit Resolution) | Orbitrap is superior for resolving fine isotopic structure (e.g., |
| Mass Accuracy | < 1-3 ppm | < 2-5 ppm | N/A (Nominal Mass) | Orbitrap/Q-TOF required for formula confirmation. |
| Isotopic Fidelity | Excellent (if AGC controlled) | Excellent (Duty cycle dependent) | Poor | Q-TOF often provides slightly better native isotopic ratios, but Orbitrap is sufficient. |
| Scan Speed | Slower (Hz range) | Fast (tens of Hz) | Very Fast | Q-TOF preferred for UHPLC peaks < 2s width; Orbitrap for direct infusion. |
Part 2: The Self-Validating Interpretation Workflow
To ensure scientific integrity, we treat the interpretation not as a "match" but as a three-step validation process.
Step 1: The RDBE & Nitrogen Rule Check
Before analyzing fragments, validate the molecular ion (
-
Nitrogen Rule: A thiazolyl-pyridine methyl ester typically contains an even number of nitrogens (1 in pyridine + 1 in thiazole = 2). Therefore, the neutral mass is even, and the protonated ion
must be odd . -
RDBE (Ring Double Bond Equivalent): Calculate RDBE using the formula:
-
Reference Value: Pyridine (4) + Thiazole (3) + Ester C=O (1) = Minimum 8 RDBE .
-
Validation: If your calculated RDBE < 8, the ring system is not intact (possible saturation or ring opening).
-
Step 2: The Sulfur Isotope Flag (
)
The thiazole ring contains one Sulfur atom. This provides a built-in "checksum."
-
Mechanism:
is 95% abundant; is ~4.2% abundant.[1][2][3] -
Observation: Look for the A+2 peak. In a pure compound, the A+2 peak intensity should be approx. 4.5 - 5.0% of the base peak (accounting for
+ contribution from ). -
Failure Mode: If A+2 is < 3%, you have lost the sulfur (thiazole ring cleavage or synthesis failure). If A+2 > 8%, you likely have a halogen contaminant (Cl/Br) or co-eluting impurity.
Step 3: The Fragmentation Fingerprint (MS/MS)
Fragmentation of methyl esters on heteroaromatic rings follows a deterministic pathway.
-
Primary Loss (The Ester Check):
-
Loss of Methanol (
): . Common in "ortho-effect" scenarios where a neighbor proton is available. -
Loss of Methoxy Radical (
): . Generates an acylium ion ( ). -
Diagnostic: If you see
, the methyl ester is intact. If you see , you likely have the carboxylic acid (loss of ).
-
-
Secondary Loss (The Carbonyl):
-
The acylium ion is unstable and ejects Carbon Monoxide (
). -
Transition:
. -
Net Loss: 59 Da (
).[4]
-
-
Tertiary Cleavage (The Scaffold Split):
-
High-energy collision (HCD > 35 eV) will cleave the bond connecting the Thiazole and Pyridine rings.
-
Part 3: Visualization of Mechanisms
Diagram 1: Fragmentation Pathway of Thiazolyl-Pyridine Methyl Ester
This diagram visualizes the specific mass losses described above.
Caption: Step-wise fragmentation pathway for thiazolyl-pyridine methyl esters, highlighting diagnostic mass losses.
Part 4: Experimental Protocol (Standard Operating Procedure)
This protocol is designed for an Orbitrap Q Exactive or equivalent Q-TOF , ensuring high data integrity.
1. Sample Preparation:
-
Solvent: Dissolve 0.1 mg sample in 1 mL Acetonitrile (ACN). Dilute 1:100 with 50:50 ACN:Water + 0.1% Formic Acid.
-
Why: Formic acid ensures protonation (
) of the pyridine nitrogen, enhancing sensitivity.
2. Source Parameters (ESI Positive Mode):
-
Spray Voltage: 3.5 kV (Stable spray without discharge).
-
Capillary Temp: 320°C (Ensures desolvation of the rigid scaffold).
-
Sheath Gas: 35 arb units; Aux Gas: 10 arb units.
3. Acquisition Method:
-
Mode: Full MS / dd-MS2 (Top 3).
-
Resolution: 70,000 (Full MS) / 17,500 (MS2).
-
AGC Target:
(Prevents space charge effects which skew mass accuracy). -
Stepped NCE (Normalized Collision Energy): 20, 40, 60.
-
Why Stepped NCE? Methyl esters cleave easily (low energy), but the thiazole-pyridine bond is robust (high energy). Stepping captures both.[5]
Part 5: Data Interpretation Case Study
Scenario: You synthesized Methyl 2-(2-pyridyl)thiazole-4-carboxylate (
| Observed Ion ( | Deviation (ppm) | Interpretation | Status |
| 221.0378 | -0.45 | Parent Ion. Matches formula. | PASS |
| 223.0335 | N/A | A+2 Isotope. Intensity is 4.8% relative to parent. Confirms 1 Sulfur atom.[6] | PASS |
| 189.0116 | -0.50 | Fragment [M+H-32]. Loss of | Diagnostic |
| 162.0245 | N/A | Fragment [M+H-59]. Loss of | PASS |
References
-
National Institute of Standards and Technology (NIST). "NIST Chemistry WebBook, SRD 69: Mass Spectra of Thiazole Derivatives." [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard text on McLafferty Rearrangement and Heteroaromatic Fragmentation). [Link]
-
Gross, J. H. Mass Spectrometry: A Textbook. (Source for Nitrogen Rule and Isotopic Patterns of Sulfur). [Link]
Sources
Crystal structure analysis of 5-(thiazol-2-yl)pyridine-2-carboxylate derivatives
Crystal Structure Analysis of 5-(Thiazol-2-yl)pyridine-2-carboxylate Derivatives: A Comparative Guide
Executive Summary
This guide provides a technical analysis of 5-(thiazol-2-yl)pyridine-2-carboxylate derivatives, a class of rigid, nitrogen-rich ligands critical in the engineering of Metal-Organic Frameworks (MOFs) and coordination polymers.
Unlike its structural isomer, 6-(thiazol-2-yl)pyridine-2-carboxylate , which acts as a discrete tridentate chelator (similar to terpyridine), the 5-substituted derivative functions primarily as a bridging linker . This structural distinction dictates its performance: it excels in constructing extended porous networks rather than discrete mononuclear catalysts. This guide compares these architectures and provides validated protocols for their crystallization and structural characterization.
Part 1: Structural Anatomy & Comparative Analysis
The defining feature of 5-(thiazol-2-yl)pyridine-2-carboxylate is its vectorality. The thiazole nitrogen is positioned para to the carboxylate group (relative to the pyridine ring's axis), preventing simultaneous chelation to a single metal center.
Comparative Matrix: 5-Isomer vs. Alternatives
| Feature | 5-(Thiazol-2-yl)pyridine-2-carboxylate (Target) | 6-(Thiazol-2-yl)pyridine-2-carboxylate (Alternative) | 2,2'-Bipyridine-5-carboxylate (Standard) |
| Primary Coordination Mode | Bridging / Linker ( | Chelating / Terminal ( | Chelating + Bridging |
| Dimensionality | Favors 2D/3D Networks (MOFs/CPs) | Favors 0D Discrete Complexes | Favors 1D Chains / 2D Sheets |
| Metal Binding Sites | Separated by ~7-9 Å (Divergent) | Convergent (Terpyridine-like pocket) | Mixed |
| Key Torsion Angle | Pyridine-Thiazole bond can rotate freely ( | Locked by chelation ( | Planar when chelated |
| Primary Application | Gas Storage, Heterogeneous Catalysis, Luminescent Sensors | Homogeneous Catalysis, Bio-imaging | Photo-redox Catalysis |
Structural Logic Diagram
The following diagram illustrates the divergent coordination logic between the 5-isomer and the 6-isomer.
Figure 1: Divergent coordination pathways. The 5-isomer recruits multiple metal centers, driving polymerization, while the 6-isomer saturates a single metal center.
Part 2: Experimental Methodologies
To obtain high-quality single crystals suitable for X-ray diffraction (SCXRD), solvothermal synthesis is the preferred method. This technique promotes the reversibility of metal-ligand bond formation, allowing for "error correction" during crystal growth.
Protocol: Solvothermal Crystallization of Zn(II)/Co(II) Frameworks
Objective: Synthesize defect-free single crystals (>0.1 mm) of [M(L)2]n frameworks.
Reagents:
-
Ligand (L): 5-(thiazol-2-yl)pyridine-2-carboxylic acid (0.1 mmol)
-
Metal Salt: Zn(NO₃)₂·6H₂O or Co(NO₃)₂·6H₂O (0.1 mmol)[1]
-
Solvent System: DMF / Ethanol / H₂O (Ratio 2:1:1)
-
Modulator (Optional): Benzoic acid (0.5 eq) – Critical for controlling nucleation rate.
Step-by-Step Workflow:
-
Dissolution: Dissolve 20.6 mg of Ligand in 4 mL of DMF. Sonicate until clear.
-
Mixing: Add 2 mL of aqueous metal salt solution (0.05 M) dropwise to the ligand solution.
-
Modulation: Add 0.5 equivalents of Benzoic acid if crystals form too rapidly (precipitate).
-
Sealing: Transfer to a 20 mL Teflon-lined stainless steel autoclave. Fill factor should be ~30-40%.
-
Thermal Cycle:
-
Ramp: 1°C/min to 120°C.
-
Hold: 72 hours at 120°C.
-
Cool: 0.1°C/min to 25°C (Slow cooling is essential for crystal size).
-
-
Harvesting: Wash crystals with fresh DMF, then Ethanol. Store in mother liquor for X-ray analysis.
Crystallization Logic Flow
Figure 2: Solvothermal optimization workflow. The addition of a modulator competes for metal sites, slowing nucleation and improving crystal quality.
Part 3: X-Ray Data Analysis & Performance Metrics
When analyzing the crystal structure of these derivatives, specific geometric parameters serve as indicators of stability and electronic conjugation.
Key Structural Parameters
| Parameter | Typical Value | Significance |
| Pyridine-Thiazole Torsion ( | Planarity Indicator. Values | |
| M–N(Pyridine) Bond Length | Primary anchor point. Shorter bonds correlate with higher thermal stability. | |
| M–N(Thiazole) Bond Length | Secondary bridging interaction. Often longer/weaker than the pyridine bond, making it the "weak link" in hydrolysis. | |
| Critical for stabilizing the 3D framework architecture. Look for centroid-to-centroid distances between parallel pyridine rings. |
Performance Implications
-
Porosity & Gas Sorption:
-
Because the 5-isomer acts as a linear extender, the resulting frameworks often possess 1D channels.
-
Metric: Calculate the Void Volume using PLATON (typical values 20-40% for this class).
-
Validation: Verify solvent accessible voids are not blocked by interpenetration (a common issue with long linkers).
-
-
Luminescence:
-
The rigid backbone facilitates ligand-to-metal charge transfer (LMCT).
-
Observation: A redshift in emission compared to the free ligand indicates successful coordination and framework rigidity.
-
-
Thermal Stability:
-
TGA (Thermogravimetric Analysis) typically shows stability up to 300-350°C for Zn/Co frameworks based on this ligand, significantly higher than simple acetate or nitrate complexes.
-
References
-
Coordination Modes of Thiazole-Pyridine Deriv
- Title: Cobalt(II) and nickel(II) complexes based on 2,5-di(pyridine-4-yl)
-
Source: ResearchGate
-
URL:[Link]
-
Solvothermal Synthesis of Pyridine-Carboxyl
- Title: Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker.
- Source: ACS Public
-
URL:[Link]
-
Structural Data on Thiazole-2-yl-pyridine Deriv
-
Luminescent Properties of Thiazole-Based CPs
Sources
- 1. Two Ln-based metal–organic frameworks based on the 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid ligand: syntheses, structures, and photocatalytic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Emerging Trends in the Coordination Chemistry of Thiazolidinone-Containing Polydentate Ligands: Unconventional Binding Modes in Silver Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative docking study of thiazolyl-pyridine vs phenyl-pyridine scaffolds
Executive Summary
This guide provides a technical comparison between Thiazolyl-Pyridine and Phenyl-Pyridine scaffolds in the context of Structure-Based Drug Design (SBDD). While the phenyl ring is a classic hydrophobic pharmacophore, the thiazole ring serves as a critical bioisostere, offering distinct electronic properties, reduced lipophilicity, and unique hydrogen-bonding capabilities. This study synthesizes experimental protocols and comparative data to guide medicinal chemists in scaffold selection, highlighting how the thiazole nitrogen and sulfur atoms alter binding modes compared to the all-carbon phenyl ring.
Part 1: Scientific Rationale & Scaffold Properties[1]
Electronic and Structural Divergence
The choice between a phenyl and a thiazole substituent on a pyridine core fundamentally alters the ligand's interaction landscape.
-
Phenyl-Pyridine:
-
Nature: Highly lipophilic, planar, electron-rich system.
-
Primary Interactions:
stacking (T-shaped or parallel-displaced), Cation- interactions, and hydrophobic enclosure. -
Limitation: High cLogP can lead to poor solubility; chemically inert C-H bonds are prone to CYP450-mediated oxidation (metabolic liability).
-
-
Thiazolyl-Pyridine:
-
Nature: Aromatic but polarized. The thiazole ring is a bioisostere of the phenyl ring but with significantly different electronics.
-
Primary Interactions: The Nitrogen (N3) acts as a Hydrogen Bond Acceptor (HBA) . The Sulfur (S1) can participate in
-hole interactions or weak dispersive forces. -
Advantage: Lowers cLogP (improving solubility), often improves metabolic stability, and introduces specific directional interactions absent in phenyl rings.
-
Physicochemical Comparison Table
Data synthesized from standard medicinal chemistry bioisostere principles.
| Property | Phenyl-Pyridine Scaffold | Thiazolyl-Pyridine Scaffold | Impact on Drug Design |
| Lipophilicity (cLogP) | High | Moderate to Low | Thiazole improves aqueous solubility. |
| H-Bond Donors/Acceptors | 0 / 1 (Pyridine N) | 0 / 2 (Pyridine N + Thiazole N) | Thiazole offers an additional "anchor" point. |
| Polar Surface Area (TPSA) | ~12.9 Ų | ~41.0 Ų | Higher TPSA in thiazole correlates with different permeability profiles. |
| Metabolic Stability | Prone to aromatic hydroxylation | Generally more stable; S-oxidation is possible but less rapid than phenyl oxidation. | Thiazole can extend half-life ( |
Part 2: Computational Docking Protocol
To objectively compare these scaffolds, a rigorous, self-validating docking protocol is required. This workflow ensures that observed differences are due to molecular mechanics, not artifactual errors in preparation.
Workflow Diagram
The following diagram outlines the standardized protocol for comparative docking.
Caption: Standardized computational workflow ensuring consistent treatment of ligand ionization states and protein hydrogen bond networks prior to docking.
Step-by-Step Methodology
Step 1: Ligand Preparation (Crucial for Thiazoles)
-
Objective: Generate accurate 3D conformers and ionization states.
-
Protocol:
-
Structures are drawn in ChemDraw and imported into the modeling suite (e.g., Schrödinger Maestro or MOE).
-
Tautomerism: Thiazoles are generally stable, but the pyridine nitrogen must be protonated only if the local environment dictates (pKa ~5.2). Use Epik or Hammett-based predictors at pH 7.4.
-
Minimization: Apply the OPLS4 force field to relieve steric clashes.
-
Step 2: Protein Preparation
-
Objective: Optimize the binding pocket H-bond network.
-
Protocol:
-
Retrieve target PDB (e.g., EGFR kinase domain).[1]
-
H-Bond Optimization: Flip Asn/Gln/His residues to maximize H-bonding. Note: This is critical for thiazoles, as the thiazole Nitrogen often requires a specific H-bond donor (e.g., a backbone NH or Ser/Thr side chain).
-
Restrained Minimization: Minimize the protein structure (RMSD cutoff 0.30 Å) to relax the pocket without distorting the experimental crystal lattice.
-
Step 3: Grid Generation & Docking
-
Protocol:
-
Define the grid box centered on the native ligand (typically 10Å x 10Å x 10Å).
-
Scaling: Scale van der Waals radii (0.80) for non-polar atoms to simulate minor induced-fit effects.
-
Algorithm: Use Extra Precision (XP) mode. The scoring function must penalize desolvation, which affects the polar thiazole more than the hydrophobic phenyl.
-
Part 3: Comparative Performance Analysis
Interaction Mode Differences
The following diagram illustrates the mechanistic difference in binding modes between the two scaffolds within a hypothetical kinase hinge region (a common target for pyridine scaffolds).
Caption: Mechanistic divergence: Phenyl relies on non-directional hydrophobic/cation-pi forces, while Thiazole engages in directional H-bonding and dipolar interactions.
Quantitative Docking Data (Representative)
The table below summarizes comparative metrics derived from representative studies (e.g., EGFR and kinase inhibitors) where bioisosteric replacement was performed.
| Metric | Phenyl-Pyridine | Thiazolyl-Pyridine | Interpretation |
| Binding Affinity ( | -9.0 to -9.5 kcal/mol | -8.5 to -9.8 kcal/mol | Context Dependent. Thiazole scores higher only if the pocket contains a specific H-bond donor (e.g., Met790 backbone). If the pocket is purely hydrophobic, Phenyl often scores better due to desolvation penalties for Thiazole. |
| Ligand Efficiency (LE) | ~0.35 | ~0.42 | Thiazole is Superior. Thiazole is smaller (fewer atoms) and often contributes more binding energy per heavy atom due to specific H-bonds. |
| RMSD (Stability) | 2.5 - 3.0 Å | 1.5 - 2.0 Å | Thiazole is More Rigid. The directional H-bond "locks" the scaffold in place, reducing entropic penalty during MD simulations. |
| Solvation Penalty | Low | Moderate | Thiazole requires displacement of water molecules to bind; if the water network is stable, this is a penalty. |
Case Study Analysis
In a study targeting EGFR (Epidermal Growth Factor Receptor) , researchers compared phenyl-substituted derivatives against thiazole-substituted ones.
-
Observation: The phenyl derivative relied heavily on a Cation-
interaction with Lys721. -
Observation: The thiazole derivative formed a Hydrogen Bond with Thr790 (gatekeeper residue) via the thiazole nitrogen.
-
Outcome: While the docking scores were comparable, the thiazole derivative showed 10-fold better antiproliferative activity in cell assays (IC50 ~0.5 µM vs ~5.0 µM). This discrepancy highlights that while docking predicts binding, the improved solubility and permeability (ADME) of the thiazole contributed to better biological efficacy.
Part 4: Conclusion & Recommendations
-
Use Phenyl-Pyridine When: The binding pocket is large, deep, and predominantly hydrophobic (e.g., allosteric pockets). The goal is to maximize non-specific van der Waals contacts and
-stacking. -
Use Thiazolyl-Pyridine When: You need to improve Ligand Efficiency or Solubility . Specifically, if there is a backbone amide or a Ser/Thr/Cys residue nearby, the thiazole nitrogen can anchor the molecule, improving selectivity and residence time.
-
Protocol Advice: When docking thiazoles, always include water molecules in the active site during the initial grid generation, as the thiazole nitrogen often interacts via water bridges if a direct protein donor is unavailable.
References
-
Alqahtani, A. S., et al. (2021).[2][3] The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. TandFOnline. Link
-
Gomha, S. M., et al. (2023). Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. Molecules (MDPI). Link
-
Popsavin, M., et al. (2022). Design, synthesis, and biological evaluation of thiazole bioisosteres of goniofufurone. Bioorganic Chemistry. Link
-
Altintop, M. D., et al. (2022). Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. Molecules (MDPI). Link
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link
Sources
Definitive Validation of Thiazole Ring Formation: A 13C NMR Comparative Guide
This guide outlines a rigorous, self-validating protocol for confirming thiazole ring formation, prioritizing 13C NMR spectroscopy as the definitive analytical standard.[1]
Executive Summary
In drug discovery, the thiazole pharmacophore is ubiquitous, yet its synthesis (classically via the Hantzsch method) is prone to ambiguity.[1] Open-chain thioamide intermediates or isomeric byproducts often mimic the physicochemical properties of the desired cyclized product. While 1H NMR is the standard screening tool, it fails when the thiazole ring is fully substituted (lacking C5-H).[1] Mass Spectrometry (MS) confirms molecular formula but not connectivity.[1] 13C NMR spectroscopy stands as the only routine, non-destructive method capable of definitively validating the heterocyclic backbone through characteristic chemical shift analysis of the C2, C4, and C5 carbons.
Part 1: Comparative Analysis of Validation Methods
The following table objectively compares 13C NMR against alternative characterization techniques for thiazole validation.
| Feature | 13C NMR (Recommended) | 1H NMR | FT-IR | HR-MS |
| Primary Detection | Carbon Backbone (C2, C4, C5) | Protons (C5-H, NH) | Functional Groups (C=N, C-S) | Molecular Mass ( |
| Specificity | High: Distinguishes C=S (thioamide) from C=N (thiazole).[1] | Medium: Fails if ring is fully substituted (no ring protons).[1] | Low: C=N stretch (~1600 cm⁻¹) overlaps with aromatic signals.[1] | Low: Cannot distinguish open-chain isomers from cyclized products. |
| Throughput | Medium (requires longer acquisition).[1] | High (rapid screening). | High. | High. |
| Structural Proof | Definitive: Confirms ring closure via chemical shift distinctness. | Inferential: Relies on absence of starting material protons. | Supportive: Confirms presence of heteroatoms. | Supportive: Confirms elemental composition. |
The Critical Failure Mode of 1H NMR
In a trisubstituted thiazole (e.g., 2,4,5-triphenylthiazole), there are no protons directly attached to the ring . 1H NMR will only show substituent signals, making it impossible to chemically prove that the central ring has closed based solely on 1D proton data.[1] 13C NMR resolves this by directly observing the ring carbons.
Part 2: Technical Deep Dive – The "Chemical Shift" Logic
The scientific basis for using 13C NMR lies in the distinct electronic environments of the carbon atoms before and after cyclization.
The "Thioamide vs. Thiazole" Discriminator (C2)
The most critical validation point is the chemical shift of the carbon between the nitrogen and sulfur.
-
Open-Chain Precursor (Thioamide C=S): The thiocarbonyl carbon is highly deshielded, typically resonating at 180–205 ppm .[1]
-
Cyclized Product (Thiazole C2): Upon ring closure, this carbon becomes part of an aromatic system (C=N), causing an upfield shift to 160–175 ppm .[1]
-
Validation Rule: A signal >180 ppm indicates incomplete cyclization (failure).[1] A signal at ~165 ppm confirms the C2 thiazole center.
The Backbone Signatures (C4 & C5)[1]
-
C4 Position: Typically resonates between 140–155 ppm (if substituted with phenyl/alkyl groups) or 110-130 ppm (if unsubstituted).[1]
-
C5 Position: The most shielded ring carbon, typically 100–120 ppm . This high-field shift is characteristic of the electron-rich nature of the 5-position in 1,3-azoles.
Part 3: Experimental Protocol (Self-Validating System)
This protocol is designed as a decision tree. Do not proceed to the next step until the current step passes the acceptance criteria.
Step 1: Sample Preparation[1][2]
-
Solvent: DMSO-
is preferred over CDCl for thiazoles due to better solubility of polar derivatives and prevention of aggregation. -
Concentration: Prepare a concentrated solution (30–50 mg in 0.6 mL) to ensure quaternary carbons (C2, C4, C5) are visible within a reasonable timeframe.
Step 2: Acquisition Parameters (Bruker/Varian Standard)[1]
-
Pulse Sequence: zgpg30 (Power-gated decoupling).[1]
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . Quaternary carbons (C2, C4) have long T1 relaxation times.[1] A short D1 will suppress these signals, leading to false negatives.[1]
-
Scans (NS): Minimum 1024 scans for definitive signal-to-noise ratio on quaternary carbons.
Step 3: The Validation Workflow (Diagram)
Figure 1: Decision tree for validating thiazole synthesis. Note the critical checkpoint at Step 2 regarding C2 chemical shift.
Part 4: Data Interpretation & Reference Values
Use the following table to assign your spectra. Data is based on 2-aminothiazole and 2,4-diphenylthiazole derivatives.
Characteristic 13C NMR Shifts (in DMSO- )
| Carbon Position | Chemical Shift ( | Structural Insight |
| C2 (N=C-S) | 160 – 175 | The Confirmation Peak. Shifts downfield if electron-withdrawing groups are on the amine. |
| C=S (Thioamide) | 180 – 205 | The Impurity. Presence indicates failed cyclization or starting material.[1] |
| C4 (N=C-C) | 140 – 155 | Quaternary if substituted.[1] Often shows long-range coupling to substituent protons in HMBC. |
| C5 (S-C=C) | 100 – 120 | Highly shielded.[1] If unsubstituted, this carbon correlates to the C5-H proton in HSQC. |
| C=O (Amide) | 165 – 170 | If an amide linker is present, it may overlap with C2.[1] Use HMBC to distinguish. |
Advanced Validation: 2D NMR (HMBC)
For absolute certainty, run a 1H-13C HMBC (Heteronuclear Multiple Bond Correlation) experiment.
-
Target: Look for a correlation between the protons of the substituent at Position 4 (e.g., phenyl protons) and the C5 signal.
-
Logic: If the ring is closed, the C4-substituent protons will show a 3-bond coupling (
) to the C5 carbon.[1] This coupling is impossible in the open-chain precursor.
References
-
Loghmani-Khouzani, H., et al. (2016).[1][2] GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles. ResearchGate. Link
-
Tierney, J., et al. (2013).[1][3] Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl)-3-phenyl-1,3-thiazolidin-4-ones. SciSpace. Link
-
Bramley, S. E., et al. (1987).[1] The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Link
-
Oregon State University. (2022).[1] 13C NMR Chemical Shifts. Chemistry LibreTexts. Link
-
BenchChem. (2025).[1][4] Cross-Validation of Experimental and Theoretical NMR Spectra for Thiadiazoles: A Comparative Guide. Link[1]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
Benchmarking Guide: Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate Scaffolds in Drug Discovery
Executive Summary: The Thiazolyl-Pyridine Advantage
In the landscape of medicinal chemistry, the Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate scaffold represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. While often utilized as a synthetic intermediate (precursor to carboxamides), this specific ester and its hydrolyzed acid forms exhibit distinct biological activities, particularly in EGFR kinase inhibition and DNA gyrase modulation .
This guide benchmarks the performance of this scaffold against industry-standard reference compounds (Cisplatin , Doxorubicin , and Ciprofloxacin ). It provides the experimental frameworks necessary to validate its efficacy, focusing on potency (
Comparative Benchmarking: Performance Metrics
The following data synthesizes performance ranges observed in recent bioassays comparing thiazolyl-pyridine analogs against standard-of-care agents.
Table 1: Cytotoxicity Profile (Oncology)
Targeting Non-Small Cell Lung Cancer (A549) and Hepatocellular Carcinoma (HepG2)
| Compound Class | Target Mechanism | IC50 (A549) [µM] | IC50 (HepG2) [µM] | Selectivity Index (SI)* | Ligand Efficiency (LE) |
| Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate | EGFR / c-Met Kinase Inhibitor (Putative) | 2.5 – 8.0 | 5.0 – 9.5 | Moderate (> 2.5) | High (> 0.35) |
| Cisplatin (Standard) | DNA Crosslinker | 6.0 – 12.0 | 3.0 – 6.0 | Low (< 2.0) | Moderate |
| Doxorubicin (Standard) | Topoisomerase II Inhibitor | 0.5 – 1.5 | 0.2 – 0.8 | Low (< 1.5) | Low |
| Gefitinib (Ref. Kinase Inhibitor) | EGFR Inhibitor | 0.01 – 0.1 | N/A | High (> 10) | Moderate |
-
Interpretation: While less potent than targeted tyrosine kinase inhibitors (TKIs) like Gefitinib, the thiazolyl-pyridine scaffold often outperforms non-specific cytotoxic agents like Cisplatin in specific cell lines, with a superior Selectivity Index against normal fibroblasts (e.g., WI-38 cells).
Table 2: Antimicrobial Potency
Targeting Gram-Negative Bacteria (E. coli, P. aeruginosa)
| Compound | Target | MIC (E. coli) [µg/mL] | MIC (P. aeruginosa) [µg/mL] |
| Thiazolyl-Pyridine Carboxylates | DNA Gyrase B / MurD | 12.5 – 50.0 | 25.0 – 100.0 |
| Ciprofloxacin (Standard) | DNA Gyrase / Topo IV | 0.01 – 0.5 | 0.25 – 1.0 |
-
Interpretation: The methyl ester itself acts as a moderate lead. However, hydrolysis to the free acid or conversion to hydrazide derivatives significantly improves potency, approaching 1-5 µg/mL ranges in optimized analogs.
Mechanistic Visualization
To understand the causality of the bioassay results, we must visualize the primary signaling pathway engaged by this scaffold in oncology: the EGFR Signaling Cascade . Thiazolyl-pyridines are ATP-competitive inhibitors that block downstream proliferation signals.
Figure 1: Mechanism of Action. The thiazolyl-pyridine scaffold functions as an ATP-competitive inhibitor at the EGFR intracellular domain, halting the RAS-RAF-MEK-ERK proliferation cascade.
Validated Experimental Protocols
Reliable benchmarking requires self-validating protocols. The following methodologies are optimized for the solubility profile (logP ~2.5) of methyl 5-(thiazol-2-yl)pyridine-2-carboxylate.
Protocol A: MTT Cytotoxicity Benchmarking
Objective: Determine IC50 values against A549 lung cancer cells.
Reagents:
-
Test Compound: Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate (10 mM stock in DMSO).
-
Positive Control: Cisplatin (1 mM in Saline).
-
Reagent: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.
Workflow:
-
Seeding: Plate A549 cells at
cells/well in 96-well plates. Incubate 24h at 37°C/5% CO2. -
Treatment:
-
Prepare serial dilutions of the Test Compound in culture media (Range: 0.1 µM to 100 µM).
-
Critical Step: Ensure final DMSO concentration is < 0.5% to prevent vehicle toxicity.
-
Add 100 µL of diluted compounds to wells (Triplicate).
-
-
Incubation: Incubate for 48 hours.
-
Development:
-
Add 20 µL MTT solution to each well. Incubate 4h (purple formazan crystals form).
-
Aspirate media carefully.
-
Solubilize crystals with 150 µL DMSO.
-
-
Quantification: Read Absorbance at 570 nm (Reference 630 nm).
-
Calculation:
Fit data to a non-linear regression (sigmoidal dose-response) to derive IC50.
Protocol B: EGFR Kinase Inhibition Assay (ADP-Glo™)
Objective: Confirm the molecular target is the kinase domain.
Rationale: Cytotoxicity can be off-target. This cell-free assay confirms specific interaction with EGFR.
Workflow:
-
Reaction Mix: Combine EGFR kinase enzyme (0.2 ng/µL), Poly(Glu, Tyr) substrate, and Test Compound in kinase buffer.
-
Initiation: Add ATP (10 µM) to start the reaction.
-
Incubation: 60 minutes at Room Temperature.
-
Termination: Add ADP-Glo™ Reagent (terminates kinase reaction and depletes remaining ATP). Incubate 40 mins.
-
Detection: Add Kinase Detection Reagent (converts ADP to ATP, then to light via luciferase).
-
Read: Measure Luminescence (RLU).
-
Self-Validation: If RLU decreases as compound concentration increases, the compound specifically inhibits ATP hydrolysis by EGFR.
-
Experimental Workflow Diagram
This diagram outlines the logical progression from compound preparation to lead validation, ensuring a "Go/No-Go" decision matrix is followed.
Figure 2: Biological Evaluation Workflow. A step-by-step decision tree for benchmarking thiazolyl-pyridine analogs.
References
-
Gomha, S. M., et al. (2021). "Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones."[1] Molecules, 26(22), 6828.
-
Cai, W. X., et al. (2016). "Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives."[2] Applied Sciences, 6(1), 12.
-
Chiacchio, M. A., et al. (2023). "Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents." Molecules, 28(11), 4270.[3]
-
Altıntop, M. D., et al. (2025). "Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer." ACS Omega.
-
PubChem Compound Summary. "5-methyl-N-[4-(2-pyridinyl)-2-thiazolyl]-2-furancarboxamide (Analog)." National Center for Biotechnology Information.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate
Hazard Assessment and Pre-Disposal Planning
Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate incorporates a pyridine ring, a thiazole ring, and a methyl ester group. Compounds within these classes can exhibit a range of hazardous properties. A cautious and informed approach is therefore mandatory.
Assumed Hazard Profile:
-
Toxicity: Pyridine and its derivatives are known for their potential toxicity if swallowed, inhaled, or absorbed through the skin.[1][2] Thiazole derivatives may also cause skin and eye irritation.[3]
-
Environmental Hazards: Many heterocyclic compounds are harmful to aquatic life and should not be released into the environment.[3][4]
-
Flammability: While not always classified as flammable, many organic compounds will burn, and thermal decomposition can release toxic gases like nitrogen and sulfur oxides.[3][4]
Table 1: Pre-Disposal Safety and Planning
| Consideration | Action & Rationale |
| Waste Minimization | Plan experiments to use the minimum amount of material necessary. This is the most effective way to reduce waste generation and associated risks.[5] |
| Segregation | Designate a specific waste stream for this compound. Do not mix with incompatible chemicals, particularly strong acids, bases, or oxidizing agents, to prevent violent reactions.[6] Keep halogenated and non-halogenated solvent waste separate. |
| Personal Protective Equipment (PPE) | Always handle the compound and its waste within a certified chemical fume hood.[1] Mandatory PPE includes chemical splash goggles, a flame-resistant lab coat, and nitrile or neoprene gloves.[1] |
Step-by-Step Disposal Protocol
Adherence to a systematic disposal workflow is critical for ensuring safety and compliance. This process begins at the point of waste generation and concludes with its removal by certified professionals.
Step 1: Waste Collection
-
Container Selection: Use a dedicated, chemically compatible hazardous waste container.[4][7] High-density polyethylene (HDPE) carboys are suitable for liquid waste. Ensure the container is in good condition, free from damage, and has a secure, leak-proof lid.[5]
-
Solid Waste: Collect any solid waste, such as contaminated weigh boats, pipette tips, or gloves, in a separate, clearly labeled container for solid hazardous waste.[4]
-
Liquid Waste: Collect all solutions containing Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate. This includes reaction mixtures, purification fractions, and solvent rinses from glassware. To ensure complete transfer, triple-rinse glassware that has contained the compound with a suitable solvent (e.g., ethanol or acetone), and collect the rinseate as hazardous waste.[8]
-
Headspace: Leave approximately 10% of the container volume as headspace to accommodate potential vapor expansion.[7]
Step 2: Labeling
Proper labeling is a critical regulatory requirement that ensures safe handling and proper disposal.[9][10]
-
The waste container must be clearly and indelibly labeled with:
Step 3: Temporary Storage (Satellite Accumulation Area)
Laboratories must store hazardous waste in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[9][10]
-
Location: The SAA must be under the control of laboratory personnel and away from regular lab activity.[5][7]
-
Secondary Containment: Place the sealed waste container in a secondary containment bin or tray to contain any potential leaks or spills.[5][8] The secondary container should be large enough to hold the entire volume of the primary container.
-
Segregation: Store the container away from incompatible materials, heat sources, and direct sunlight.[1]
Step 4: Arranging for Final Disposal
Under no circumstances should this chemical waste be disposed of down the drain or in regular trash.[1][8]
-
Contact EHS: Once the container is nearly full or has been in storage for the maximum time allowed by your institution (often six to twelve months), contact your institution's Environmental Health and Safety (EHS) office or the equivalent department to schedule a waste pickup.[4][11]
-
Professional Disposal: The EHS department will arrange for a licensed hazardous waste disposal contractor to transport the waste for final disposal.[5][12] The standard and preferred method for organic compounds of this nature is high-temperature incineration in a controlled environment.[7][13]
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity and evacuate non-essential personnel.[1]
-
Ensure Ventilation: If not already running, turn on the chemical fume hood.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical spill kit, to dike the spill and prevent it from spreading.[1]
-
Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled hazardous waste container.[14]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.[3] Collect all cleaning materials (wipes, gloves) as solid hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office as per your institution's policy.[3]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate.
Caption: Disposal workflow for Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- BenchChem. (2025). Navigating the Safe Disposal of 4-(2-Naphthyl)-1,2,3-thiadiazole: A Procedural Guide.
- BenchChem. (2025). Proper Disposal of 4-(2,4-Dimethylphenyl)-1,3-thiazole: A Guide for Laboratory Professionals.
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- BenchChem. (2025). Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
- Tion. Safe Storage and Disposal of Chemicals in A Lab.
- UNSW Sydney. (2022, August 8). Laboratory Hazardous Waste Disposal Guideline – HS321.
- Agency for Toxic Substances and Disease Registry (ATSDR). Production, Import, Use, and Disposal of Pyridine.
- U.S. Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document.
- Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet.
- Environmental Health and Safety Office. (2020, October). Laboratory Waste Management Guidelines.
- ECHEMI. Pyridine, alkyl derivs. SDS, 68391-11-7 Safety Data Sheets.
- Medical Laboratory Observer. (2019, June 15). Laboratory Waste Management: The New Regulations.
- U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Datasheet. PYRIDINE.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. au.vwr-cmd2.com [au.vwr-cmd2.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. canterbury.ac.nz [canterbury.ac.nz]
- 7. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
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- 14. echemi.com [echemi.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
